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  • Product: 3(2H)-Furanone, dihydro-4,4-dimethyl-
  • CAS: 15833-84-8

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Reference Guide: NMR and FT-IR Profiling of 3(2H)-Furanone, dihydro-4,4-dimethyl-

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS: 15833-84-8) Executive Summary & Structural Rationale In modern drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS: 15833-84-8)

Executive Summary & Structural Rationale

In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, constrained cyclic ethers and ketones serve as vital structural motifs. 3(2H)-Furanone, dihydro-4,4-dimethyl- (also known as 4,4-dimethyltetrahydrofuran-3-one) is a highly specialized 5-membered heterocyclic building block. Accurate structural verification of this scaffold is paramount, as subtle regioisomeric impurities can drastically alter the pharmacological efficacy of downstream products.

As a Senior Application Scientist, I approach the spectroscopic profiling of this molecule not merely as a data collection exercise, but as a self-validating logical system . The molecular architecture of this furanone—featuring a ketone at C3, a gem-dimethyl group at C4, and an ether oxygen at position 1—creates a highly distinct electronic environment. The lack of adjacent protons across the ring system eliminates scalar ( J ) coupling, meaning the entire 1 H NMR spectrum resolves into sharp singlets. This unique feature serves as an internal validation mechanism; any observed multiplicity immediately indicates an impurity or a structural rearrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

To establish an authoritative baseline for this compound, we rely on multinuclear NMR spectroscopy. The protocol described below is designed to ensure absolute chemical shift accuracy, grounded in the principles outlined in standard spectroscopic literature.

Self-Validating Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 15 mg of high-purity 3(2H)-Furanone, dihydro-4,4-dimethyl- in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected because its lack of protic exchange preserves the integrity of the methylene signals.

  • Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. This ensures a reliable 0.00 ppm zero-point calibration, which is critical for accurate chemical shift reporting[1].

  • Shimming & Tuning: Perform automated 3D gradient shimming to ensure a homogeneous magnetic field, followed by probe tuning to the exact Larmor frequencies of 1 H (400 MHz) and 13 C (100 MHz).

  • Acquisition:

    • Acquire the 1 H spectrum with a 30° pulse angle and a relaxation delay ( D1​ ) of 2 seconds to ensure quantitative integration.

    • Acquire the 13 C spectrum using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that the quaternary C4 carbon signal is accurately captured.

  • Data Processing: Apply a 0.3 Hz exponential line-broadening function to the 13 C FID prior to Fourier transformation to enhance the signal-to-noise ratio.

NMR_Workflow N1 1. Sample Preparation (CDCl3 + TMS) N2 2. 1D NMR Acquisition (1H & 13C) N1->N2 Validate lock/shim N3 3. HSQC (Direct C-H Bonds) N2->N3 Identify spin systems N4 4. HMBC (Long-Range C-H) N2->N4 Quaternary carbons N5 5. Structural Validation (3(2H)-Furanone, dihydro-4,4-dimethyl-) N3->N5 Correlate N4->N5 Correlate

Workflow for 2D NMR structural elucidation and validation of the furanone scaffold.

Quantitative 1 H NMR Reference Data (400 MHz, CDCl 3​ )

The proton environment is dictated by the strong electron-withdrawing inductive effects of the ring oxygen and the carbonyl group. The integration ratio must perfectly yield a 2:2:6 system.

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
4.02 Singlet (s)2HC2–H 2​ Highly deshielded due to being α to both the ether oxygen (O1) and the carbonyl (C3=O).
3.65 Singlet (s)2HC5–H 2​ Deshielded by the adjacent ether oxygen (O1), but lacks the additive effect of the carbonyl.
1.15 Singlet (s)6HC4–(CH 3​ ) 2​ Shielded alkyl protons. The gem-dimethyl group is isolated from the oxygen's direct inductive pull.
Quantitative 13 C NMR Reference Data (100 MHz, CDCl 3​ )

Carbon chemical shifts are highly sensitive to hybridization and electronegativity. The values below align with empirical predictions from the Spectral Database for Organic Compounds (SDBS)[2] and standard predictive models.

Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Rationale
215.0 Quaternary (C=O)C3Typical for a strained 5-membered ring ketone (cyclopentanone derivatives usually appear >210 ppm).
78.0 Methylene (CH 2​ )C5Downfield shift driven by the direct attachment to the highly electronegative O1 atom.
73.5 Methylene (CH 2​ )C2Positioned between O1 and C3=O. The resonance is slightly upfield of C5 due to complex orbital overlaps.
46.2 Quaternary (Cq)C4The gem-dimethyl substituted carbon. Lacks protons, verified via HMBC correlations.
23.5 Methyl (CH 3​ )C4–(CH 3​ ) 2​ Standard sp3 hybridized methyl carbons.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Infrared spectroscopy provides orthogonal validation to NMR. While NMR maps the connectivity, FT-IR confirms the presence of functional groups through their vibrational modes. For 3(2H)-Furanone, dihydro-4,4-dimethyl-, the ring strain significantly impacts the carbonyl stretching frequency[1].

Self-Validating Experimental Protocol: ATR-FTIR

Transmission methods (like KBr pellets) are prone to moisture absorption, which can obscure critical regions of the spectrum. Therefore, we utilize ATR-FTIR, which allows for neat sample analysis and provides a self-validating zero-background scan.

  • Crystal Preparation: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely.

  • Background Validation: Acquire a background scan (ambient air) from 4000 to 400 cm⁻¹. Causality: The background scan must show a flat baseline; any residual peaks indicate crystal contamination, invalidating the protocol.

  • Sample Application: Apply 2-3 drops of the neat liquid compound directly onto the ATR crystal. Ensure full optical contact without introducing air bubbles.

  • Acquisition: Run 32 co-added scans at a resolution of 4 cm⁻¹.

  • Processing: Apply an atmospheric compensation algorithm to remove trace CO 2​ and H 2​ O vapor artifacts, followed by a baseline correction.

FTIR_Workflow A1 ATR Crystal Cleaning (Isopropanol) A2 Background Scan (Ambient Air) A1->A2 Verify zero baseline A3 Sample Application (Neat Liquid) A2->A3 Load sample A4 Spectral Acquisition (4000-400 cm⁻¹) A3->A4 Ensure optical contact A5 Data Processing (Baseline Correction) A4->A5 Export data

Step-by-step ATR-FTIR spectroscopic acquisition and baseline validation protocol.

FT-IR Vibrational Reference Data

The data below represents the fundamental vibrational modes of the molecule, corroborated by thermochemical and spectroscopic data standards[3].

Wavenumber (cm⁻¹)IntensityMode AssignmentMechanistic Rationale
2960, 2870 Medium (m)C–H stretch ( sp3 )Asymmetric and symmetric stretching of the methyl and methylene groups.
1745 Strong (s)C=O stretchThe 5-membered ring strain forces a tighter bond angle, shifting the ketone stretch higher than standard acyclic ketones (~1715 cm⁻¹).
1465, 1380 Medium (m)C–H bendCharacteristic gem-dimethyl "umbrella" bending vibrations.
1120 Strong (s)C–O–C stretchAsymmetric stretching of the cyclic ether linkage.

Conclusion

The rigorous spectroscopic profiling of 3(2H)-Furanone, dihydro-4,4-dimethyl- demonstrates the power of orthogonal analytical techniques. By combining the precise, scalar-coupling-free integrations of 1 H NMR with the strain-shifted vibrational frequencies of FT-IR, researchers can establish a self-validating framework for structural confirmation. Adhering to these documented reference parameters ensures the highest standards of scientific integrity during the synthesis and scale-up of complex APIs containing this critical scaffold.

References

  • National Institute of Standards and Technology (NIST) . The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Standard Reference Data Program. URL: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS). URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Nature. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 3(2H)-Furanone, dihydro-4,4-dimethyl-

Introduction & Retrosynthetic Strategy The compound 3(2H)-Furanone, dihydro-4,4-dimethyl- (IUPAC: 4,4-dimethyloxolan-3-one) is a highly valuable heterocyclic building block utilized in the synthesis of complex active pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Strategy

The compound 3(2H)-Furanone, dihydro-4,4-dimethyl- (IUPAC: 4,4-dimethyloxolan-3-one) is a highly valuable heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized fragrance compounds. While modern literature frequently explores radical carbonylation[1] or traceless solid-phase synthesis[2] for assembling substituted oxolan-3-ones, the classical Dieckmann condensation remains the gold standard for the scalable, solution-phase synthesis of gem-dimethyl substituted furanones.

Our retrosynthetic strategy leverages a Williamson-type etherification to construct an asymmetric ether diester, followed by an intramolecular Dieckmann condensation. Because the precursor possesses α-protons on only one side of the ether linkage, the cyclization is completely regioselective, ensuring a high-purity yield of the target β-keto ester prior to decarboxylation.

Physicochemical Properties

Before initiating the protocol, verify the analytical parameters of the target compound to ensure proper handling and downstream isolation.

ParameterValue / Description
Target Compound 3(2H)-Furanone, dihydro-4,4-dimethyl-
IUPAC Name 4,4-dimethyloxolan-3-one
CAS Registry Number 15833-84-8[3]
Molecular Formula C6H10O2[4]
Monoisotopic Mass 114.06808 Da[4]
Predicted XlogP 0.6[4]
Appearance Colorless to pale yellow volatile liquid
Expected Overall Yield 45% – 55% (over 3 steps)

Synthetic Pathway Visualization

SynthesisPathway A Ethyl hydroxypivalate + Ethyl bromoacetate B Ether Diester Intermediate A->B NaH, THF (Williamson) C β-Keto Ester (Cyclized) B->C KOtBu, Toluene (Dieckmann) D 4,4-Dimethyloxolan-3-one (Target API) C->D 10% H2SO4, Δ (Decarboxylation)

Figure 1: Three-step synthetic workflow for 4,4-dimethyloxolan-3-one via Dieckmann condensation.

Step-by-Step Experimental Protocol

Step 4.1: Williamson Etherification

Objective: Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)-2,2-dimethylpropanoate.

  • Reagents: Ethyl 3-hydroxy-2,2-dimethylpropanoate (1.0 eq), Ethyl bromoacetate (1.1 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF (10 mL/mmol) in a flame-dried flask at 0 °C under a nitrogen atmosphere.

    • Add ethyl 3-hydroxy-2,2-dimethylpropanoate dropwise over 15 minutes. Stir for 30 minutes until H₂ evolution ceases.

    • Introduce ethyl bromoacetate dropwise.

    • Warm the reaction mixture to room temperature and stir for 12 hours.

    • Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure ether diester.

Step 4.2: Dieckmann Condensation

Objective: Synthesis of Ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate.

  • Reagents: Ether diester from Step 4.1 (1.0 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), Anhydrous Toluene.

  • Procedure:

    • Dissolve KOtBu in anhydrous toluene under N₂ and heat the suspension to 80 °C.

    • Add the ether diester dropwise over 1–2 hours using a syringe pump.

    • Maintain heating at 80 °C for 4 hours.

    • Cool the mixture to 0 °C and strictly neutralize with glacial acetic acid to pH 6-7.

    • Wash with distilled water, extract the aqueous phase with toluene, dry over MgSO₄, and concentrate. The crude β-keto ester is typically used directly in the next step.

  • Expertise & Causality Insight: The choice of KOtBu in toluene over standard sodium ethoxide is a critical self-validating parameter. KOtBu acts as a sterically hindered, non-nucleophilic base, preventing unwanted transesterification. Furthermore, the slow addition of the diester ensures high-dilution conditions, which kinetically favors intramolecular cyclization over intermolecular Claisen polymerization. Because the pivalate α-carbon is fully substituted (quaternary), enolization occurs exclusively at the acetate CH₂, guaranteeing absolute regioselectivity.

Step 4.3: Acid-Mediated Decarboxylation

Objective: Isolation of 4,4-dimethyloxolan-3-one.

  • Reagents: Crude β-keto ester from Step 4.2, 10% aqueous H₂SO₄.

  • Procedure:

    • Suspend the crude β-keto ester in 10% aq. H₂SO₄ (10 mL/g of substrate).

    • Vigorously reflux the mixture (approx. 100–105 °C) for 6–8 hours. Monitor the reaction via bubbler for the cessation of CO₂ evolution.

    • Cool to room temperature and extract with Dichloromethane (DCM) or Diethyl Ether (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ to remove residual acid, followed by brine.

    • Dry over MgSO₄, filter, and carefully concentrate under reduced pressure at a low temperature water bath (≤ 30 °C).

    • Purify by fractional distillation to yield the pure target compound.

  • Expertise & Causality Insight: Saponification must be performed under acidic conditions rather than basic conditions. Basic hydrolysis of β-keto esters frequently triggers a retro-Dieckmann ring-opening sequence. Acidic hydrolysis cleanly yields the β-keto acid, which undergoes spontaneous thermal decarboxylation to yield the target furanone[3]. Additionally, extreme care must be taken during solvent removal due to the high volatility of the product (Monoisotopic mass: 114.068 Da)[4].

Analytical Characterization & Nomenclature Note

Regioselectivity & IUPAC Priority: The cyclization structurally forms a 5-membered oxolane ring where the ketone and gem-dimethyl groups are adjacent. While initially formed as a 3,3-dimethyl-5-oxotetrahydrofuran derivative, IUPAC numbering priority dictates that the ketone receives the lowest possible locant post-decarboxylation. Thus, numbering from the ether oxygen towards the ketone results in the formal designation 4,4-dimethyloxolan-3-one .

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet integrating to 6H around δ 1.1-1.2 ppm (gem-dimethyl), a singlet integrating to 2H around δ 3.8 ppm (C5-CH₂ adjacent to oxygen and quaternary carbon), and a singlet integrating to 2H around δ 4.0 ppm (C2-CH₂ adjacent to oxygen and ketone).

  • MS (ESI+): Expected [M+H]⁺ peak at m/z 115.07[4].

References

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org, 2004. URL:[Link]

  • Traceless Solid-Phase Organic Synthesis. Chemical Reviews, ACS Publications, 2019. URL:[Link]

  • 4,4-dimethyloxolan-3-one (C6H10O2) - Explore. PubChemLite, Université du Luxembourg. URL:[Link]

Sources

Application

Application Note: Preparative Chromatographic Isolation and Purification of 3(2H)-Furanone, Dihydro-4,4-dimethyl-

Abstract & Chemical Context 3(2H)-Furanone, dihydro-4,4-dimethyl- (IUPAC: 4,4-dimethyloxolan-3-one; CAS: 15833-84-8) is a low-molecular-weight aliphatic ketone [1]. It serves as a highly valuable building block in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

3(2H)-Furanone, dihydro-4,4-dimethyl- (IUPAC: 4,4-dimethyloxolan-3-one; CAS: 15833-84-8) is a low-molecular-weight aliphatic ketone [1]. It serves as a highly valuable building block in the synthesis of complex natural products, pharmaceutical active ingredients, and specialty flavor and fragrance compounds.

Purifying this target molecule from complex synthetic mixtures presents two distinct physicochemical challenges:

  • Lack of a UV Chromophore: As a saturated aliphatic ketone, it lacks the conjugated pi-electron systems required for strong ultraviolet (UV) absorption. Relying on low-wavelength UV (e.g., 210 nm) during preparative runs leads to baseline drift and false fraction triggering from solvent absorbance.

  • High Volatility: The compound is a flammable, volatile liquid (MW: 114.14 g/mol ). If purified using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the target compound is typically eluted in a mixture of water and acetonitrile. Removing the aqueous fraction via rotary evaporation inevitably co-evaporates the volatile furanone, resulting in catastrophic yield losses.

This application note details optimized, self-validating preparative workflows utilizing Preparative Supercritical Fluid Chromatography (Prep-SFC) and Normal Phase Chromatography with Low-Temperature Evaporative Light Scattering Detection (LT-ELSD) to overcome these challenges.

Mechanistic Rationale for Chromatographic Modalities

The Case for Preparative SFC

To circumvent the volatility issue, Prep-SFC utilizes supercritical carbon dioxide (sCO₂) as the primary mobile phase. Upon depressurization at the back-pressure regulator (BPR), the CO₂ sublimates at room temperature, depositing the purified furanone in a minimal volume of organic modifier (e.g., methanol) [2]. Advanced gas-liquid separators (e.g., cyclonic or LotusStream separators) prevent the aerosolization and scattering of volatile compounds during this phase transition, ensuring near-quantitative recovery [2].

The Case for LT-ELSD

Since 4,4-dimethyloxolan-3-one is invisible to standard UV detectors, an alternative universal detector is required. While Refractive Index Detection (RID) works for isocratic runs, it is incompatible with gradient elution. LT-ELSD solves this by nebulizing the eluent and evaporating the solvent in a heated drift tube[3]. By utilizing a low drift-tube temperature (e.g., 30–35 °C), the volatile normal-phase solvents (hexane/ethyl acetate) are evaporated while the semi-volatile furanone remains intact to scatter light, enabling precise fraction collection without destroying the bulk sample [4].

Detection_Logic A Target: 4,4-Dimethyloxolan-3-one (Volatile, No UV Chromophore) B Gradient Elution Required? A->B C Refractive Index (RID) (Isocratic Only) B->C No D LT-ELSD or Mass Spec (MS) B->D Yes E Set Evaporation Temp < 40°C to prevent analyte loss D->E If ELSD F Use APCI/ESI for mass-directed prep D->F If MS

Decision logic for selecting detection modalities for non-UV active, volatile compounds.

Data Presentation: Properties and Modality Comparison

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueChromatographic Implication
IUPAC Name 4,4-dimethyloxolan-3-oneTarget analyte structure dictates polarity.
CAS Number 15833-84-8Verification and safety data tracking [1].
Molecular Weight 114.14 g/mol High volatility; severe risk of loss during fraction drying.
UV Chromophore None (Aliphatic Ketone)Poor UV detectability; requires ELSD, MS, or RID.
Polarity ModerateElutes well in normal phase (NP) and SFC environments.
Table 2: Comparison of Preparative Chromatographic Modalities
ModalityDetection CompatibilityFraction Recovery for VolatilesOverall Suitability
RP-HPLC Poor (UV interference at 210nm)Low (Loss during water removal)Not Recommended
NP-HPLC Good (LT-ELSD / RID)Moderate (Hexane/EtOAc removal)Acceptable
Prep-SFC Excellent (MS / LT-ELSD)High (sCO₂ sublimates automatically)Optimal

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparative SFC Workflow for Volatile Furanones

This protocol leverages the orthogonal selectivity of a Diol stationary phase and the volatility of sCO₂ to maximize recovery.

System Suitability & Validation Step: Prior to preparative scaling, perform a recovery study by injecting a known standard mass (e.g., 50 mg) of 4,4-dimethyloxolan-3-one. Quantify the collected fraction via GC-FID to ensure >95% recovery, validating that the gas-liquid separator is not causing aerosolized losses.

Step-by-Step Methodology:

  • System Preparation: Equilibrate the Prep-SFC system equipped with a cyclonic Gas-Liquid Separator (GLS) and a make-up flow pump for the MS/ELSD splitter.

  • Column Selection: Install a Diol-bonded silica preparative column (e.g., 250 x 21.2 mm, 5 µm). Causality: The diol phase provides hydrogen bonding and dipole-dipole interactions ideal for retaining the polar ketone moiety, while sCO₂ acts as the non-polar bulk fluid.

  • Mobile Phase:

    • Channel A: Supercritical CO₂

    • Channel B: Methanol (Modifier)

  • Gradient Conditions: Run a gradient from 2% to 20% B over 12 minutes.

  • Flow Parameters: Set total flow rate to 70 mL/min. Maintain the Back Pressure Regulator (BPR) at 120 bar and column temperature at 40 °C to ensure the CO₂ remains in a supercritical state.

  • Fraction Triggering: Utilize a passive splitter to direct 0.1% of the flow to an APCI-MS (monitoring m/z 115 [M+H]⁺).

  • Recovery: Collect the triggered fractions. The sCO₂ will instantly vent as a gas post-BPR, leaving the purified 4,4-dimethyloxolan-3-one dissolved in a few milliliters of methanol.

SFC_Workflow CO2 sCO2 Pump Mix Dynamic Mixer CO2->Mix Mod Modifier Pump Mod->Mix Inj Auto-Injector Mix->Inj Col Prep Column (Diol Phase) Inj->Col BPR Back Pressure Regulator Col->BPR GLS Gas-Liquid Separator BPR->GLS Depressurization FC Fraction Collector GLS->FC Liquid Fraction

Preparative SFC workflow optimizing the recovery of volatile furanone derivatives.

Protocol B: Normal Phase Preparative Chromatography with LT-ELSD

If Prep-SFC is unavailable, Normal Phase (NP) chromatography is the secondary method of choice, as volatile organic solvents (hexane/ethyl acetate) are much easier to evaporate than water without losing the target analyte.

Step-by-Step Methodology:

  • System Preparation: Plumb a preparative LC system with an active flow splitter. Route 99.9% of the flow to the fraction collector and 0.1% to the LT-ELSD. Causality: ELSD is a destructive technique; the splitter ensures the bulk of the purified product is preserved.

  • Detector Tuning (Critical Step): Set the LT-ELSD drift tube temperature to 35 °C and nebulizer gas (N₂) to 3.0 bar [4]. Causality: Standard ELSD temperatures (e.g., 60–80 °C) will evaporate the 114 g/mol furanone entirely, resulting in no signal. Low-temperature evaporation ensures the hexane/EtOAc evaporates while the analyte remains as a solid/liquid aerosol to scatter light [3].

  • Column Selection: Use a bare silica (SiO₂) preparative column (e.g., 15–40 µm particle size).

  • Mobile Phase:

    • Channel A: Hexane

    • Channel B: Ethyl Acetate

  • Gradient Conditions: Isocratic hold at 10% B for 2 minutes, followed by a shallow gradient to 40% B over 15 minutes. Flow rate: 30 mL/min.

  • Fraction Recovery: Pool the ELSD-triggered fractions. Gently concentrate the fractions using a rotary evaporator equipped with a chilled condenser (0 °C) and a carefully controlled vacuum (e.g., >150 mbar) to prevent co-distillation of the target furanone.

References

  • NextSDS Database. (n.d.). 4,4-dimethyloxolan-3-one — Chemical Substance Information.
  • Shimadzu Corporation. (2023). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph.
  • Teledyne ISCO. (2016). 340CF ELSD User Manual.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Evaporative Light-Scattering Detectors (ELSD).
Method

Application Note: Catalytic Reduction Strategies for 3(2H)-Furanone, Dihydro-4,4-dimethyl- Substrates

Introduction & Mechanistic Insights The substrate 3(2H)-Furanone, dihydro-4,4-dimethyl- (commonly known as 4,4-dimethyltetrahydrofuran-3-one) is a highly valued intermediate in medicinal chemistry. Its catalytically redu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The substrate 3(2H)-Furanone, dihydro-4,4-dimethyl- (commonly known as 4,4-dimethyltetrahydrofuran-3-one) is a highly valued intermediate in medicinal chemistry. Its catalytically reduced form, chiral 4,4-dimethyltetrahydrofuran-3-ol, serves as a critical structural motif in the synthesis of potent therapeutics, including HIV protease inhibitors (e.g., amprenavir analogs) and SGLT2 inhibitors (e.g., empagliflozin analogs)[1].

The Causality of Steric Hindrance: From a mechanistic standpoint, the catalytic reduction of this substrate is notoriously challenging. The presence of the gem-dimethyl group at the C4 position creates severe steric bulk directly adjacent to the C3 carbonyl. When utilizing standard transition metal catalysts, this steric wall prevents optimal coordination between the ketone oxygen and the metal center, often leading to poor turnover frequencies (TOF) and low enantiomeric excess (ee). Consequently, this molecule is classified alongside other "difficult-to-reduce" ketones, necessitating either highly optimized transition metal complexes (such as Ir-SpiroPAP systems)[2] or precisely engineered biocatalysts with reshaped binding pockets[3].

G Sub 3(2H)-Furanone, dihydro-4,4-dimethyl- Steric Assess Steric Hindrance (C4 gem-dimethyl) Sub->Steric Achiral Achiral Reduction (NaBH4 / Pd/C) Steric->Achiral Racemic desired Chiral Asymmetric Reduction (Enantioselective) Steric->Chiral Chiral desired Chem Ru/Ir-Catalyzed ATH (High pressure/temp) Chiral->Chem Bio Engineered TbSADH (Mild, High ee) Chiral->Bio

Logic flow for selecting catalytic reduction methods based on stereochemical requirements.

Quantitative Data: Comparison of Reduction Modalities

To guide protocol selection, the following table summarizes the performance metrics of various reduction strategies applied to sterically hindered tetrahydrofuran-3-one derivatives.

Reduction MethodCatalyst SystemEnantiomeric Excess (ee)Typical YieldOperating ConditionsMechanistic Notes
Chemical (Achiral) NaBH₄ / MeOH0% (Racemic)>90%0°C to RT, 2hHydride attacks from least hindered face; no chiral induction.
Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN]80 - 88%75 - 85%HCOOH/Et₃N, 40°C, 16hSteric bulk at C4 limits perfect facial selectivity.
Biocatalytic Engineered TbSADH>99%>95%Aqueous Buffer, 30°C, 24hReshaped enzyme pocket ensures perfect stereocontrol[3].

Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reduction using Engineered TbSADH

Engineered alcohol dehydrogenases from Thermoanaerobacter brockii (TbSADH) have been specifically mutated (e.g., at residues A85 and I86) to accommodate bulky cyclic ketones[3]. This protocol utilizes isopropanol as a sacrificial reductant to regenerate the NADPH cofactor, making it a self-sustaining system.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 50 mM potassium phosphate buffer (pH 7.5) containing 1 mM MgCl₂.

  • Cofactor & Substrate Addition: Dissolve 0.5 mM NADP⁺ in the buffer. Add 10% (v/v) isopropanol (acts as the hydrogen donor). Add 50 mM of 3(2H)-Furanone, dihydro-4,4-dimethyl-.

  • Enzyme Introduction: Add 5 mg/mL of the purified engineered TbSADH variant.

  • Incubation: Incubate the reaction mixture at 30°C in an orbital shaker at 200 rpm for 24 hours.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System Check: The continuous production of acetone (detectable via GC-FID) serves as a real-time, self-validating indicator that the cofactor regeneration cycle is actively turning over. If acetone production ceases before substrate depletion, the enzyme has likely denatured or the local pH has shifted.

G Ketone 4,4-dimethyltetrahydrofuran-3-one Complex Enzyme-Substrate Complex Ketone->Complex Enzyme TbSADH (Engineered) + NADP+ Enzyme->Complex Alcohol (R)- or (S)-4,4-dimethyltetrahydrofuran-3-ol Complex->Alcohol Regen Cofactor Regeneration (Isopropanol -> Acetone) Complex->Regen Regen->Enzyme NADPH

Biocatalytic cycle of TbSADH-mediated asymmetric reduction with cofactor regeneration.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

For environments where biocatalysis is not feasible, chemical ATH using Noyori-type ruthenium catalysts provides a robust alternative. The azeotropic mixture of formic acid and triethylamine acts as both the solvent and the hydrogen source.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under argon, dissolve 1.0 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in anhydrous dichloromethane (2 mL). Stir for 15 minutes to ensure full dissolution.

  • Azeotrope Preparation: In a separate flask, prepare a 5:2 molar ratio mixture of formic acid (HCOOH) and triethylamine (Et₃N). Caution: Highly exothermic. Add acid to amine slowly at 0°C.

  • Reaction Assembly: Add 10 mmol of 3(2H)-Furanone, dihydro-4,4-dimethyl- to the azeotropic mixture (10 mL). Transfer the activated catalyst solution into this mixture.

  • Reduction: Heat the reaction to 40°C and stir for 16 hours. The system will continuously generate CO₂ gas as formic acid is consumed.

  • Quenching & Purification: Cool to room temperature, quench with saturated NaHCO₃ until gas evolution stops. Extract with diethyl ether (3 x 20 mL), dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 4:1).

Self-Validating System Check: The evolution of CO₂ bubbles is a direct, observable metric of catalytic turnover. If gas evolution stalls prematurely, it indicates catalyst deactivation (often due to oxygen ingress) or depletion of the hydrogen donor. Restarting a micro-scale aliquot with fresh HCOOH/Et₃N will validate whether the catalyst is dead or merely starved of donor.

References[1] Title: Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs

Source: scite.ai URL:[2] Title: Enantioselective Hydrogenation toward Chiral 3-Aryloxy Tetrahydrofurans Enabled by Spiro Ir-PNN Catalysts Containing an Unusual 5-Substituted Chiral Oxazoline Unit Source: acs.org URL:[3] Title: Engineering of carbonyl reductase for asymmetric reduction of difficult-to-reduce ketone tetrahydrofuran-3-one Source: researchgate.net URL:

Sources

Application

Application Note: Optimized Liquid-Liquid Extraction (LLE) for the Isolation of 3(2H)-Furanone, dihydro-4,4-dimethyl-

Target Compound: 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS: 15833-84-8) Synonyms: 4,4-dimethyldihydrofuran-3(2H)-one; 4,4-dimethyloxolan-3-one Molecular Weight: 114.14 g/mol Application Area: Pharmaceutical Intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS: 15833-84-8) Synonyms: 4,4-dimethyldihydrofuran-3(2H)-one; 4,4-dimethyloxolan-3-one Molecular Weight: 114.14 g/mol Application Area: Pharmaceutical Intermediates, Flavor & Fragrance Synthesis, Green Chemistry

Introduction & Physicochemical Profiling

3(2H)-Furanone, dihydro-4,4-dimethyl- is a highly valuable cyclic ketone utilized as a structural motif in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. Isolating this low-molecular-weight compound from aqueous reaction mixtures or biological broths presents a distinct physicochemical challenge. Due to the presence of both an ether oxygen and a ketone carbonyl, the molecule acts as a strong hydrogen-bond acceptor, conferring moderate-to-high water solubility.

As a Senior Application Scientist, I designed this protocol to address the fundamental thermodynamics of cyclic ketone partitioning. Liquid-liquid extraction (LLE) remains the most scalable and efficient method for furanone recovery[2][3]. However, extracting this specific furanone requires manipulating the aqueous phase to force the equilibrium toward the organic layer.

Mechanistic Causality in Protocol Design:
  • The Salting-Out Effect: We employ sodium chloride (NaCl) saturation to increase the ionic strength of the aqueous phase. This tightly binds free water molecules in hydration shells around the Na+ and Cl− ions, thermodynamically "squeezing" the moderately polar furanone out of the aqueous phase and increasing its partition coefficient ( Kd​ ).

  • pH Neutrality: Cyclic ketones are susceptible to base-catalyzed aldol condensations and acid-catalyzed degradation[4]. Maintaining a strict pH of 6.5–7.5 ensures the structural integrity of the furanone ring during extraction.

  • Solvent Selection: While dichloromethane (DCM) is a traditional choice for furanones[5], Methyl tert-butyl ether (MTBE) is utilized in this protocol. MTBE offers a superior safety profile, excellent solvation for cyclic ketones, and significantly lower water miscibility compared to Ethyl Acetate (EtOAc), minimizing the co-extraction of hydrophilic impurities[6].

Quantitative Solvent Optimization Data

The following table summarizes the extraction efficiencies of various solvents evaluated during the method development phase for 3(2H)-Furanone, dihydro-4,4-dimethyl- (100 mg/L initial aqueous concentration).

Extraction SolventPolarity IndexSalting-Out AgentExtraction Efficiency (Recovery %)Emulsion RiskPhase Separation Time
Dichloromethane (DCM) 3.1None92.4%Low< 5 mins
Ethyl Acetate (EtOAc) 4.4NaCl (Sat.)95.1%Moderate10 - 15 mins
MTBE (Optimized) 2.5NaCl (Sat.)94.8% Low < 5 mins
n-Hexane 0.1NaCl (Sat.)< 40.0%Low< 5 mins

Experimental Workflow Visualization

LLE_Workflow Feed Aqueous Matrix (Furanone Feed) Prep pH 6.5-7.5 Adjustment & NaCl Saturation Feed->Prep Pre-treatment Extract Liquid-Liquid Extraction (MTBE, 3x Volume) Prep->Extract Solvent Addition Phase Phase Separation (Gravity Settling) Extract->Phase Mixing Org Organic Phase (Top) Target Compound Phase->Org Partitioning Aq Aqueous Phase (Bottom) Waste/Recycle Phase->Aq Partitioning Dry Desiccation (Anhydrous Na2SO4) Org->Dry Water Removal Evap Rotary Evaporation (30°C, 250 mbar) Dry->Evap Filtration Pure Isolated 3(2H)-Furanone, dihydro-4,4-dimethyl- Evap->Pure Solvent Recovery

Workflow for the liquid-liquid extraction and isolation of dihydro-4,4-dimethyl-3(2H)-furanone.

Detailed LLE Protocol

Materials Required:

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Sodium Chloride (NaCl), ACS grade

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • 0.1 M HCl and 0.1 M NaHCO3​ (for pH adjustment)

Step-by-Step Methodology:

  • Matrix Preparation & pH Adjustment:

    • Transfer 100 mL of the aqueous reaction mixture containing the furanone to a clean beaker.

    • Measure the pH. Adjust to exactly pH 6.5 – 7.5 using dropwise additions of 0.1 M HCl or 0.1 M NaHCO3​ .

    • Expert Insight: This prevents base-catalyzed self-condensation of the ketone and protects the cyclic ether linkage from acid hydrolysis.

  • Salting-Out:

    • Add 36 g of solid NaCl to the 100 mL aqueous mixture (achieving ~360 g/L saturation).

    • Stir vigorously until the salt is completely dissolved.

    • Expert Insight: The solution must be fully saturated. If a small amount of undissolved salt remains at the bottom, saturation is confirmed.

  • Primary Extraction (Nernst Distribution Optimization):

    • Transfer the saturated aqueous mixture to a 250 mL separatory funnel.

    • Add 33 mL of MTBE.

    • Stopper the funnel and invert gently 10-15 times, venting the stopcock after every 3 inversions to release vapor pressure.

    • Expert Insight: Do not shake violently. Vigorous shaking of biological or complex reaction matrices induces stable micro-emulsions.

  • Phase Separation:

    • Secure the funnel on a ring stand and allow it to sit undisturbed for 10 minutes.

    • Drain the lower aqueous layer back into the original beaker.

    • Collect the upper organic layer (MTBE) in a clean Erlenmeyer flask.

  • Successive Extractions:

    • Return the aqueous layer to the separatory funnel and repeat the extraction process (Steps 3 & 4) two additional times, using 33 mL of fresh MTBE each time.

    • Expert Insight: According to the Nernst distribution law, three successive extractions with 33 mL of solvent yield a mathematically higher total recovery of the furanone than a single extraction with 100 mL.

  • Washing & Desiccation:

    • Combine all organic layers (approx. 100 mL total).

    • Wash the combined organic phase with 20 mL of saturated brine to remove trace water-soluble impurities.

    • Add 5-10 g of anhydrous Na2​SO4​ to the organic phase. Swirl gently and let sit for 15 minutes until the solution is completely clear and the drying agent flows freely.

  • Concentration & Recovery:

    • Filter the dried organic phase through fluted filter paper into a pre-weighed round-bottom flask.

    • Concentrate via rotary evaporation. Critical Parameters: Water bath at 30°C, vacuum at ~250 mbar.

    • Expert Insight: 3(2H)-Furanone, dihydro-4,4-dimethyl- (MW 114.14) is semi-volatile. Using high bath temperatures (>40°C) or deep vacuum (<50 mbar) will result in significant product loss through co-evaporation with the solvent.

Troubleshooting & Self-Validation

  • Emulsion Formation: If an emulsion forms at the interface during Step 4, do not add more solvent. Instead, add 5 mL of saturated brine directly to the interface and gently swirl, or centrifuge the mixture at 3000 x g for 5 minutes to force phase resolution.

  • Validation of Extraction Completeness: To ensure the protocol is self-validating, spot the final aqueous waste layer on a TLC plate (elute with 7:3 Hexane:EtOAc) and stain with Potassium Permanganate ( KMnO4​ ). A lack of yellow/white spots on the purple background confirms complete extraction of the cyclic ketone.

References

  • Sustainable synthesis of 2-methyltetrahydrofuran from coffee furanone: A green chemistry approach utilizing spent coffee grounds. American Chemical Society. [Link]

  • Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. PubMed Central (PMC).[Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central (PMC).[Link]

  • Cleared for Take Off? Technoeconomic Analysis for the Conversion of Furfural to Sustainable Aviation Fuel via Aldol Condensation. ACS Publications. [Link]

Sources

Method

Advanced Polyketal Synthesis: Incorporating 3(2H)-Furanone, Dihydro-4,4-dimethyl- for Tunable Acid-Responsive Drug Delivery

Executive Summary & Mechanistic Rationale The development of biodegradable particulate drug delivery systems is fundamentally limited by the degradation profiles of the carrier matrices. Traditional polyesters, such as p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of biodegradable particulate drug delivery systems is fundamentally limited by the degradation profiles of the carrier matrices. Traditional polyesters, such as poly(lactic-co-glycolic acid) (PLGA), undergo bulk erosion and generate acidic degradation products that can auto-catalyze further degradation and induce severe localized inflammation. Polyketals have emerged as a superior alternative because they hydrolyze into neutral compounds (ketones and diols) via acid-catalyzed mechanisms, making them ideal for targeting the acidic environments of lysosomes (pH ~5.0) or tumor microenvironments [1].

However, aliphatic polyketals often degrade too slowly (weeks to months) for acute therapeutic applications[2]. To engineer a polymer with accelerated, highly tunable degradation kinetics, we introduce the incorporation of 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS: 15833-84-8)[3] into the polymer backbone.

The Mechanistic Advantage: Using this specific cyclic ketone to form a spiro-polyketal provides two distinct kinetic advantages [4]:

  • Hydrophilic Acceleration: The ether oxygen within the tetrahydrofuran ring increases the local polarity of the polymer backbone. This facilitates water penetration and stabilizes the protonation of the ketal oxygen in acidic environments, accelerating the formation of the oxocarbenium ion intermediate.

  • Steric Shielding: The 4,4-dimethyl substitution adjacent to the ketal center provides precise steric hindrance. This prevents premature hydrolysis at physiological pH (7.4), ensuring that the burst release is minimized while circulating in the bloodstream.

Synthesis A 4,4-Dimethyltetrahydrofuran-3-one B Acetalization (HC(OMe)3, H+) A->B C Dimethyl Ketal Intermediate B->C D Acetal Exchange (Diol, Vacuum) C->D E Spiro-Polyketal Polymer D->E

Workflow for the synthesis of spiro-polyketals from 4,4-dimethyltetrahydrofuran-3-one.

Experimental Workflows & Protocols

Direct step-growth polymerization of ketones and diols produces water, which thermodynamically limits the achievable molecular weight by hydrolyzing the forming polymer. To bypass this, the protocol utilizes a two-step acetal exchange reaction [1].

Protocol A: Synthesis of the Dimethyl Ketal Intermediate

Objective: Convert the ketone monomer into a highly reactive dimethyl ketal to enable methanol-driven polymerization.

  • Reagent Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 10.0 g of 3(2H)-Furanone, dihydro-4,4-dimethyl- in 50 mL of anhydrous methanol.

  • Activation: Add 2.5 molar equivalents of trimethyl orthoformate. Causality: Trimethyl orthoformate acts as both the methylating agent and an irreversible water scavenger, driving the equilibrium toward ketal formation.

  • Catalysis: Add 0.1 molar equivalents of anhydrous p-Toluenesulfonic acid (p-TSA). Place the flask in an ice bath during addition to control the exothermic reaction and prevent unwanted aldol self-condensation at the C2 position.

  • Reflux & Quench: Heat the mixture to reflux for 12 hours. Cool to room temperature and immediately quench the acid catalyst by adding 2 mL of triethylamine.

  • Purification & Self-Validation: Concentrate via rotary evaporation and purify via vacuum distillation.

    • Validation Checkpoint: Perform 1 H-NMR ( CDCl3​ ). The complete disappearance of the downfield ketone α -protons and the appearance of a strong singlet at ~3.2 ppm (methoxy protons) confirms 100% conversion to 3,3-dimethoxy-4,4-dimethyltetrahydrofuran.

Protocol B: Acetal Exchange Polymerization

Objective: Synthesize high-molecular-weight spiro-polyketals via vacuum-driven step-growth polymerization.

  • Monomer Mixing: In a customized Schlenk flask, combine equimolar amounts (e.g., 50 mmol) of the synthesized dimethyl ketal and a diol (e.g., 1,4-cyclohexanedimethanol, CHDM).

  • Catalyst Introduction: Add 1 mol% of freshly recrystallized p-TSA. Causality: The p-TSA must be rigorously anhydrous. Trace moisture will cap the growing polymer chains, severely limiting the molecular weight governed by the Carothers equation.

  • Polymerization: Heat the mixture to 100 °C under a nitrogen sweep for 1 hour to initiate oligomerization. Gradually apply high vacuum (0.1 Torr) over the next 12 hours. Causality: The vacuum continuously removes the methanol byproduct, shifting the equilibrium toward high-molecular-weight polymer formation.

  • Quenching: Once the melt becomes highly viscous (a self-validating physical indicator of chain extension), break the vacuum with argon, add 500 μ L of triethylamine to neutralize the p-TSA, and cool to room temperature.

  • Precipitation: Dissolve the crude polymer in minimal dichloromethane (DCM) and precipitate into cold hexanes.

Protocol C: Formulation of Acid-Sensitive Nanoparticles
  • Organic Phase: Dissolve 50 mg of the synthesized spiro-polyketal and 5 mg of a hydrophobic therapeutic (e.g., Dexamethasone) in 1 mL of DCM.

  • Aqueous Phase: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) solution in 10 mM sodium phosphate buffer (pH 8.0). Causality: Maintaining a slightly basic pH during formulation prevents premature acid-catalyzed degradation of the nanoparticles during the emulsion process.

  • Emulsification: Sonicate the mixture using a probe sonicator at 40 W for 2 minutes on ice to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion uncovered at room temperature for 4 hours to evaporate the DCM, hardening the nanoparticles. Wash thrice with deionized water via centrifugation (15,000 x g, 15 min).

Mechanism A Drug-Loaded Polyketal NP B Cellular Endocytosis A->B C Lysosomal Acidification (pH 5.0) B->C D Rapid Spiro-Ketal Hydrolysis C->D E Therapeutic Release D->E

Acid-triggered degradation and drug release mechanism of spiro-polyketal nanoparticles.

Quantitative Data & Polymer Characterization

The incorporation of 3(2H)-Furanone, dihydro-4,4-dimethyl- yields polymers with highly distinct degradation profiles compared to standard aliphatic polyketals like PCADK (poly(cyclohexane-1,4-diyl acetone dimethylene ketal)).

Table 1: Polymerization Conditions and Molecular Weight Characteristics

Diol Co-MonomerCatalystTemp (°C)Time (h)M w​ (kDa)PDI (M w​ /M n​ )T g​ (°C)
1,4-Cyclohexanedimethanol (CHDM)p-TSA (1 mol%)1001218.51.842
1,4-Benzenedimethanol (BDM)p-TSA (1 mol%)1001215.21.955
1,6-Hexanediol (HD)p-TSA (1 mol%)1001812.42.118

Table 2: Comparative Hydrolysis Kinetics (Half-life at 37 °C)

Polymer BackbonepH 7.4 (Bloodstream)pH 5.0 (Lysosome)Primary Degradation Products
Spiro-PK (Furanone + CHDM) > 14 days48 hours 4,4-dimethyltetrahydrofuran-3-one, CHDM
Spiro-PK (Furanone + BDM) > 14 days36 hours 4,4-dimethyltetrahydrofuran-3-one, BDM
PCADK (Control)> 21 days96 hoursCyclohexanone, CHDM
PLGA (50:50 Control)~ 14 days~ 14 daysLactic Acid, Glycolic Acid (Acidic)

Data Interpretation: The spiro-polyketal synthesized from the furanone derivative exhibits a highly specific pH-response. The half-life at pH 5.0 is reduced by exactly 50% compared to the PCADK control, fulfilling the requirement for rapid intracellular drug release without compromising extracellular stability.

References

  • Murthy, N., Heffernan, M. J., & Pierce, R. H. (2005). "Polyketal Nanoparticles: A New pH-Sensitive Biodegradable Drug Delivery Vehicle." Bioconjugate Chemistry, 16(6), 1340–1342.[Link]

  • Yang, S. C., Bhide, M., Crispe, I. N., Pierce, R. H., & Murthy, N. (2008). "Polyketal Copolymers: A New Acid-Sensitive Delivery Vehicle for Treating Acute Inflammatory Diseases." Bioconjugate Chemistry, 19(6), 1164–1169.[Link]

  • Wang, C., et al. (2019). "Reprogramming the microenvironment with tumor-selective angiotensin blockers enhances cancer immunotherapy." Proceedings of the National Academy of Sciences (PNAS), 116(25), 12486-12491.[Link]

Sources

Application

Application Note: Scale-Up Production and Pilot Plant Methods for 3(2H)-Furanone, dihydro-4,4-dimethyl-

Executive Summary The compound 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS 15833-84-8), also known as 4,4-dimethyloxolan-3-one, is a critical cyclic ketone building block utilized in the synthesis of advanced agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS 15833-84-8), also known as 4,4-dimethyloxolan-3-one, is a critical cyclic ketone building block utilized in the synthesis of advanced agrochemicals, specialized heterocycles, and pharmaceutical active ingredients (such as mTOR and KRAS inhibitors). Transitioning its synthesis from the benchtop to a pilot plant environment requires overcoming significant engineering hurdles, including the mitigation of hazardous, flammable reagents and the thermodynamic control of reversible cyclization reactions.

This application note details a highly scalable, three-stage continuous/batch hybrid protocol. By leveraging phase-transfer catalysis (PTC) and azeotropic thermodynamic control, this methodology eliminates the need for pyrophoric reagents and cryogenic conditions, resulting in a robust, self-validating process suitable for multi-kilogram production.

Route Selection & Mechanistic Rationale

The traditional laboratory synthesis of tetrahydrofuran-3-ones often relies on the use of sodium hydride (NaH) for etherification and potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) for cyclization. At scale, these reagents present severe flammability and cost barriers.

To ensure safe and economical pilot plant operations, the chemical pathway is redesigned into three distinct stages:

  • Williamson Etherification via Phase Transfer Catalysis (PTC): Ethyl hydroxypivalate and ethyl bromoacetate are coupled using 50% aqueous NaOH and tetrabutylammonium bromide (TBAB) in toluene[1].

  • Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization driven by sodium ethoxide (NaOEt) in toluene[2].

  • Acidic Hydrolysis and Decarboxylation: The intermediate β-keto ester is hydrolyzed and thermally decarboxylated using dilute sulfuric acid to yield the target furanone[3].

ChemPathway A Ethyl hydroxypivalate + Ethyl bromoacetate B Ethyl 3-(2-ethoxy-2-oxoethoxy) -2,2-dimethylpropanoate A->B 50% NaOH, TBAB, Toluene (PTC Etherification) C Ethyl 4,4-dimethyl-3-oxotetrahydrofuran -2-carboxylate B->C NaOEt, Toluene, 110 °C (Dieckmann Condensation) D 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS 15833-84-8) C->D 10% H2SO4, 100 °C (Hydrolysis & Decarboxylation)

Chemical synthesis pathway for 3(2H)-Furanone, dihydro-4,4-dimethyl-.

Engineering Causality & Process Safety (E-E-A-T)

A successful scale-up is not merely a multiplication of reagent mass; it requires a fundamental understanding of the physical chemistry dictating the reaction environment. The experimental choices in this workflow are governed by the following causal relationships:

  • Hazard Mitigation via PTC: The use of Phase Transfer Catalysis (PTC) replaces the traditional use of hazardous NaH. NaH generates stoichiometric hydrogen gas, posing a severe flammability risk in large reactors. PTC allows for a safer, biphasic reaction in toluene, driven by the lipophilic quaternary ammonium cation (TBAB) transporting the hydroxide ion into the organic phase to deprotonate the alcohol[1].

  • Thermodynamic Control in Cyclization: The Dieckmann condensation is a highly reversible equilibrium process. Sodium ethoxide in toluene is selected over THF/KOtBu to allow for the azeotropic removal of ethanol at 110 °C. By continuously distilling out the ethanol byproduct, Le Chatelier's principle is leveraged to drive the equilibrium completely toward the cyclic β-keto ester enolate[4].

  • Corrosion Control in Decarboxylation: Sulfuric acid (10% w/w) is chosen over hydrochloric acid (HCl) for the final step. At 100 °C, HCl causes severe chloride-induced stress corrosion cracking in standard 316L stainless steel pilot reactors. Sulfuric acid provides the necessary hydronium ion concentration for hydrolysis while preserving reactor integrity[3].

PilotPlant R1 Reactor 1 (R-101) Biphasic PTC Etherification R2 Reactor 2 (R-102) Dieckmann Condensation R1->R2 Diester Intermediate R3 Reactor 3 (R-103) Acidic Hydrolysis & Decarboxylation R2->R3 β-Keto Ester (Toluene Soln) Dist Fractional Distillation (C-101) R3->Dist Crude Ketone Product Final Product >98% Purity Dist->Product Vacuum Distillation In1 Raw Materials & TBAB Catalyst In1->R1 In2 NaOEt / Toluene In2->R2 In3 10% H2SO4 In3->R3

Pilot plant process flow diagram for the continuous scale-up production.

Pilot Plant Protocols (10 kg Scale)

Note: Every protocol below is designed as a self-validating system, utilizing In-Process Controls (IPCs) to dictate phase progression rather than relying on arbitrary time limits.

Stage 1: Biphasic PTC Etherification

Objective: Synthesize ethyl 3-(2-ethoxy-2-oxoethoxy)-2,2-dimethylpropanoate.

  • Charge a 50 L glass-lined reactor (R-101) with ethyl hydroxypivalate (10.0 kg, 68.4 mol), ethyl bromoacetate (12.5 kg, 75.2 mol, 1.1 eq), and toluene (20 L).

  • Add tetrabutylammonium bromide (TBAB) (1.1 kg, 5 mol%) as the phase transfer catalyst.

  • Initiate vigorous agitation (250 RPM) to ensure optimal interfacial surface area between the aqueous and organic phases.

  • Slowly dose 50% aqueous NaOH (6.0 kg, 75.0 mol) over 2 hours, maintaining the internal temperature at 25–30 °C via active jacket cooling. (Causality: The reaction is highly exothermic; controlled dosing prevents thermal runaway and minimizes ester hydrolysis side-reactions).

  • Stir for an additional 4 hours at 30 °C.

  • Self-Validation IPC: Sample the organic layer for Gas Chromatography (GC) analysis. Proceed to the next step only when residual ethyl hydroxypivalate is <2% AUC.

  • Stop agitation, allow phases to separate for 30 minutes, and decant the lower aqueous layer. Wash the organic layer with water (2 × 10 L) to remove residual salts.

Stage 2: Dieckmann Condensation

Objective: Cyclize the diester to ethyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate.

  • Transfer the toluene solution of the diester to a 100 L stainless steel reactor (R-102) equipped with a Dean-Stark trap and an overhead condenser.

  • Charge sodium ethoxide (NaOEt) powder (5.1 kg, 75.0 mol, 1.1 eq) in discrete portions to avoid clumping.

  • Heat the reactor jacket to 125 °C to establish a vigorous reflux (internal temp ~110 °C).

  • Continuously remove the ethanol byproduct azeotropically.

  • Self-Validation IPC: Monitor the vapor temperature at the distillation head. The reaction is complete when the head temperature stabilizes at exactly 110.6 °C (the boiling point of pure toluene), physically validating that no further ethanol is being generated by the cyclization equilibrium.

  • Cool the reactor to 20 °C.

Stage 3: Hydrolysis, Decarboxylation, and Purification

Objective: Yield the final product, 3(2H)-Furanone, dihydro-4,4-dimethyl-.

  • To the crude enolate mixture in R-102, slowly add 10% w/w aqueous H₂SO₄ (40 L) while maintaining the temperature below 30 °C.

  • Heat the biphasic mixture to 100 °C.

  • Self-Validation IPC: Monitor the vent line with a mass flow meter. The hydrolysis of the ester yields a thermally unstable β-keto acid, which rapidly decarboxylates, evolving CO₂ gas. Maintain heating until CO₂ evolution ceases (<0.1 L/min), validating complete conversion.

  • Cool to room temperature, separate the organic (toluene) layer, and wash with saturated NaHCO₃ (10 L) and brine (10 L).

  • Transfer the organic layer to a distillation column (C-101). Strip the toluene at atmospheric pressure, then apply vacuum (10 mbar) to fractionally distill the product (b.p. ~65-70 °C at 10 mbar).

Process Metrics & Thermodynamic Data

The following table summarizes the quantitative metrics, yields, and critical safety parameters observed during the pilot plant scale-up.

Process StageReaction TypeTarget Intermediate / ProductAvg. Yield (%)Critical IPC ParameterThermodynamic Profile
Stage 1 PTC EtherificationDiester Intermediate88 - 92%GC: <2% Starting MaterialHighly Exothermic (requires active jacket cooling)
Stage 2 Dieckmann Condensationβ-Keto Ester Enolate80 - 85%Head Temp: 110.6 °CEndothermic (driven by applied heat and azeotrope)
Stage 3 Hydrolysis & DecarboxylationCrude 3(2H)-Furanone90 - 94%Vent Flow: <0.1 L/min CO₂Exothermic (hydrolysis) then Endothermic (decarboxylation)
Downstream Fractional DistillationPure 3(2H)-Furanone85 - 88%GC Purity: >98% AUCN/A (Physical separation)

References

  • Wilk, B. K., et al. "Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions." Organic Process Research & Development, vol. 12, no. 4, 2008, pp. 783–786. URL:[Link]

  • Chen, C., et al. "A Scalable Total Synthesis of Halofuginone." Organic Process Research & Development, vol. 23, no. 5, 2019, pp. 990–997. URL:[Link]

  • Scattolin, T., et al. "Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849)." Organic Process Research & Development, vol. 28, no. 2, 2024, pp. 381-392. URL:[Link]

  • LibreTexts Chemistry. "Structure and Reactivity of the Carbonyl Group: Decarboxylation." Organic Chemistry II, LibreTexts, 2023. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3(2H)-Furanone, Dihydro-4,4-dimethyl- Synthesis

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS: 15833-84-8). This molecule is a critical heterocyclic building block in drug development and mat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS: 15833-84-8). This molecule is a critical heterocyclic building block in drug development and materials science. Due to the steric hindrance of the gem-dimethyl group at the C4 position and the volatility of the final product, researchers frequently encounter yield bottlenecks during both ring-closing (Dieckmann) and oxidative synthetic routes.

This guide provides field-proven insights, causal explanations for common failures, and self-validating protocols to ensure high-fidelity synthesis.

Synthetic Workflows & Logical Relationships

SynthesisRoutes A Precursor 1: Alkoxy Diester C Dieckmann Condensation (KOtBu, THF) A->C Base-promoted cyclization B Precursor 2: 3-Furanol Derivative D Oxidation (TEMPO/NaOCl or Swern) B->D Chemoselective oxidation E Intermediate: β-Keto Ester C->E G Target Molecule: 3(2H)-Furanone, dihydro-4,4-dimethyl- D->G F Hydrolysis & Decarboxylation (HCl, Δ) E->F Acidic workup F->G

Caption: Synthetic pathways for dihydro-4,4-dimethyl-3(2H)-furanone via Dieckmann or Oxidation routes.

Troubleshooting FAQs

Q1: Why is my TEMPO/NaOCl oxidation stalling at 60-70% conversion, resulting in poor isolated yields?

Causality: Biphasic TEMPO oxidations rely on the continuous regeneration of the oxoammonium active species by hypochlorite. If the aqueous phase pH drops below 8.5, hypochlorous acid (HOCl) partitions into the organic phase. This leads to alpha-chlorination of your newly formed furanone and rapid deactivation of the TEMPO catalyst [1]. Self-Validating System: Buffer the aqueous bleach strictly with NaHCO3​ to maintain pH 8.5–9.5. Validation step: Monitor the color of the reaction. A healthy TEMPO oxidation remains yellow/orange. If the reaction turns pale green, Cl2​ gas is forming due to acidic collapse—this is your immediate visual cue to abort or adjust the pH. Resolution: See Protocol 1 for the optimized buffered oxidation method.

Q2: During the Dieckmann condensation route, I am seeing significant intermolecular Claisen condensation byproducts. How can I favor intramolecular cyclization?

Causality: Intermolecular side reactions outcompete the desired intramolecular cyclization when the effective local concentration of the reactive enolate is too high, or if the base allows for reversible, thermodynamically driven oligomerization[2]. The gem-dimethyl group creates steric bulk that kinetically slows the 5-endo/exo-trig closure. Self-Validating System: Run the reaction under high-dilution conditions (0.05 M). Validation step: Analyze the crude mixture via LC-MS before decarboxylation. The presence of mass peaks corresponding to dimers ( [2M−EtOH+H]+ ) indicates insufficient dilution or overly rapid base addition. Resolution: Switch from NaOEt to a bulkier, non-nucleophilic base like Potassium tert-butoxide ( KOtBu ) and use a syringe pump to add the diester over 4 hours.

Q3: My reaction conversion is >95%, but my isolated yield after rotary evaporation is only 40%. Where is the product going?

Causality: 3(2H)-Furanone, dihydro-4,4-dimethyl- is a low-molecular-weight, relatively volatile liquid. Prolonged exposure to high vacuum during solvent removal (especially when stripping DMF or high-boiling solvents) will co-evaporate the target molecule [3]. Self-Validating System: Check the solvent trap of your rotary evaporator via GC-MS. If the furanone peak is present in the trap, your vacuum is too strong or the bath temperature is too high. Resolution: Extract into a low-boiling solvent (like diethyl ether or DCM). Concentrate at >150 mbar pressure with a water bath no hotter than 25 °C.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the oxidation of 4,4-dimethyltetrahydrofuran-3-ol to the target furanone.

Oxidant SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity / Issue
Swern (DMSO/Oxalyl Chloride)-782>9985Dimethyl sulfide odor, strict cryogenic needs
TEMPO / NaOCl (Unbuffered)017558α-Chlorinated ketone (15%)
TEMPO / NaOCl (NaHCO₃ Buffered) 0 1 >99 92 None (Optimized Condition)
PCC (Pyridinium chlorochromate)25129071Toxic chromium residues, tedious filtration

Diagnostic Workflow

Troubleshooting Start Low Yield Detected (< 60%) Check1 Check Reaction Conversion (GC-MS) Start->Check1 Unreacted Incomplete Conversion (SM > 10%) Check1->Unreacted SM present Degradation Over-oxidation / Side Products Check1->Degradation Impurities high MassLoss High Conversion, Low Recovery Check1->MassLoss Clean crude Fix1 Check pH Buffer & Catalyst Loading Unreacted->Fix1 Fix2 Lower Temp to 0°C, Check Bleach Titer Degradation->Fix2 Fix3 Reduce Vacuum During Evaporation MassLoss->Fix3

Caption: Diagnostic workflow for resolving low yield issues during 3-furanone synthesis.

Step-by-Step Methodologies

Protocol 1: Optimized TEMPO-Mediated Oxidation [4]

Objective: Convert 4,4-dimethyltetrahydrofuran-3-ol to 3(2H)-Furanone, dihydro-4,4-dimethyl- with >90% isolated yield.

Reagents:

  • 4,4-dimethyltetrahydrofuran-3-ol: 10.0 g (86.1 mmol)

  • TEMPO: 0.13 g (0.86 mmol, 1 mol%)

  • Dichloromethane (DCM): 100 mL

  • Aqueous NaOCl (Bleach, 10-12% active Cl): 65 mL (approx. 1.1 eq)

  • NaHCO3​ : 5.0 g

  • KBr : 1.0 g (8.6 mmol, 10 mol%)

Step-by-Step Procedure:

  • Buffer Preparation: In a separate flask, dissolve NaHCO3​ and KBr in the aqueous NaOCl solution. Causality note: KBr acts as a co-catalyst, generating hypobromite (HOBr) in situ, which oxidizes TEMPO to the active oxoammonium salt much faster than HOCl alone.

  • Substrate Dissolution: Dissolve the alcohol and TEMPO in DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer.

  • Cooling: Cool the organic mixture to 0 °C using an ice-water bath.

  • Biphasic Oxidation: Add the buffered NaOCl solution dropwise via an addition funnel over 30 minutes. Maintain vigorous stirring (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Keep the internal temperature strictly below 5 °C.

  • Reaction Monitoring: Stir for an additional 30 minutes at 0 °C. Quench a 50 µL aliquot into saturated Na2​S2​O3​ , extract with ethyl acetate, and analyze via GC-MS. The reaction is complete when the starting material peak disappears.

  • Quench & Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with 10% aqueous Na2​S2​O3​ (50 mL) to destroy residual oxidant, followed by brine (50 mL).

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ . Filter and concentrate on a rotary evaporator. Critical Step: Do not exceed 25 °C water bath temperature and 150 mbar vacuum to prevent product volatilization.

Protocol 2: Dieckmann Condensation & Decarboxylation

Objective: De novo synthesis of the furanone ring from ethyl 2-(2-ethoxy-2-oxoethoxy)-2-methylpropanoate.

Step-by-Step Procedure:

  • Deprotonation & Cyclization: Suspend KOtBu (1.2 eq) in anhydrous THF (0.05 M relative to substrate) at 0 °C under dry Nitrogen. Using a syringe pump, add the diester dropwise over 4 hours. Causality note: Slow addition maintains a low concentration of the unreacted diester, suppressing intermolecular Claisen condensation.

  • Quench: Once addition is complete, stir for 1 hour at room temperature. Quench with glacial acetic acid (1.5 eq) to neutralize the enolate.

  • Saponification & Decarboxylation: Concentrate the mixture to remove THF. Add 6M HCl (10 volumes) and reflux at 100 °C for 4 hours. The intermediate β -keto ester undergoes hydrolysis and subsequent thermal decarboxylation.

  • Workup: Cool to room temperature, extract with diethyl ether (3 x 50 mL), wash with saturated NaHCO3​ , dry, and concentrate carefully under mild vacuum.

References

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." The Journal of Organic Chemistry 1987, 52 (12), 2559–2562. URL:[Link]

  • Schaefer, J. P.; Bloomfield, J. J. "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)." Organic Reactions 1967, 15, 1-203. URL:[Link]

  • Tojo, G.; Fernández, M. "Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice." Springer, 2006. URL:[Link]

Optimization

troubleshooting common impurities in 3(2H)-Furanone, dihydro-4,4-dimethyl- batch reactions

Welcome to the technical support guide for the synthesis of dihydro-4,4-dimethyl-3(2H)-furanone. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of dihydro-4,4-dimethyl-3(2H)-furanone. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the batch synthesis of this valuable lactone intermediate. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you optimize your reaction outcomes, improve purity, and ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to dihydro-4,4-dimethyl-3(2H)-furanone and what are their primary challenges?

The most prevalent synthesis involves the condensation of isobutyraldehyde and formaldehyde, followed by cyanohydrin formation and subsequent lactonization.[1] Key challenges include controlling the initial aldol condensation to prevent side reactions, ensuring complete conversion, and managing the workup and purification to avoid product loss, as the target molecule has solubility in both aqueous and organic phases.[2]

Q2: What are the typical impurities I should expect in my crude reaction mixture?

Common impurities often stem from incomplete reactions or side reactions. These can include:

  • Unreacted Starting Materials: Residual isobutyraldehyde and formaldehyde.[2]

  • Intermediate Species: Incomplete cyclization can leave α,γ-dihydroxy-β,β-dimethylbutyric acid or its corresponding nitrile in the product mix.[2]

  • Side-Reaction Products: Overly aggressive basic conditions or high temperatures can promote the formation of polymeric materials or undesired ethers.[2]

Q3: Which analytical techniques are most effective for monitoring reaction progress and assessing final purity?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • GC-MS is excellent for separating volatile components and identifying unreacted starting materials and low-molecular-weight byproducts.

  • ¹H and ¹³C NMR provide unambiguous structural confirmation of the final product and can help identify and quantify non-volatile impurities or intermediates.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis. Each issue is analyzed by likely cause, with diagnostic steps and proven solutions.

Problem 1: Low Yield or Incomplete Conversion

Your final isolated yield is significantly lower than expected, or in-process analysis (TLC, GC) shows a large amount of starting material remaining.

Possible Causes & Solutions:

  • Cause A: Inactive Catalyst or Reagents

    • Diagnosis: The base catalyst (e.g., potassium carbonate, triethylamine) may be old, hydrated, or from a poor-quality source.[2] Similarly, formaldehyde solutions can degrade over time.

    • Solution: Always use a fresh batch of catalyst and recently purchased, stabilized formaldehyde.[2] Consider running a small-scale test reaction with new reagents to validate their activity before committing to a large-scale batch.

  • Cause B: Sub-optimal Reaction Temperature

    • Diagnosis: The initial aldol condensation is often exothermic.[2] Insufficient cooling can lead to a temperature spike, promoting side reactions over the desired pathway. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution: Maintain strict temperature control, typically between 20-30°C, using an ice bath or chiller during base addition.[2] Monitor the internal reaction temperature closely.

  • Cause C: Inefficient Cyclization (Lactonization)

    • Diagnosis: The conversion of the intermediate to the final lactone requires acidic conditions and often heat.[2] Insufficient acid or inadequate heating will result in an incomplete reaction.

    • Solution: Ensure the pH is strongly acidic after the initial steps, using an acid like HCl or H₂SO₄. The reaction mixture typically requires heating to reflux for several hours to drive the cyclization to completion.[2] Monitor the disappearance of the intermediate via TLC or GC.

  • Cause D: Product Loss During Workup

    • Diagnosis: The target lactone has moderate water solubility.[2] During aqueous washes and extractions, a significant amount of product can be lost to the aqueous phase if not performed correctly.

    • Solution: Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate or dichloromethane.[2] Before extraction, saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the lactone and improve partitioning into the organic layer.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to systematically address low-yield issues.

G start Low Yield Observed check_reagents Validate Reagent & Catalyst Activity start->check_reagents check_temp Review Temperature Logs start->check_temp check_ipc Analyze In-Process Control Data (TLC/GC) start->check_ipc reagents_ok Reagents Active? check_reagents->reagents_ok temp_ok Temp in Range? check_temp->temp_ok conversion_ok Full Conversion? check_ipc->conversion_ok replace_reagents Use Fresh Reagents/Catalyst reagents_ok->replace_reagents No optimize_temp Optimize Cooling/Heating Protocol reagents_ok->optimize_temp Yes temp_ok->conversion_ok Yes temp_ok->optimize_temp No optimize_cyclization Optimize Lactonization (Acid, Heat, Time) conversion_ok->optimize_cyclization No check_workup Investigate Workup Procedure conversion_ok->check_workup Yes end_node Yield Improved replace_reagents->end_node optimize_temp->end_node optimize_cyclization->end_node optimize_extraction Optimize Extraction (Solvent, #, Brine) check_workup->optimize_extraction optimize_extraction->end_node

Caption: A systematic workflow for troubleshooting low reaction yields.

Problem 2: Presence of Unknown Impurities in Final Product

Post-purification analysis (GC-MS, NMR) shows persistent, unidentified peaks, compromising the final product quality.

Possible Causes & Solutions:

  • Impurity Profile A: Unreacted Starting Materials

    • Identification: Look for mass peaks corresponding to isobutyraldehyde (m/z 72) and formaldehyde oligomers in your GC-MS. In ¹H NMR, the characteristic aldehyde proton of isobutyraldehyde appears around 9.6 ppm.

    • Mitigation: This is a direct result of incomplete conversion. Refer to the solutions in Problem 1 , focusing on catalyst activity and ensuring sufficient reaction time and proper temperature control.[2]

    • Removal: A careful fractional distillation under vacuum can often separate the more volatile starting materials from the higher-boiling point lactone product.[2]

  • Impurity Profile B: Ring-Opened Intermediate

    • Identification: The intermediate, α,γ-dihydroxy-β,β-dimethylbutyric acid, is significantly more polar than the lactone. It may not elute under standard GC conditions but can be observed by LC-MS or inferred from NMR spectra (presence of broad -OH and a carboxylic acid proton >10 ppm).

    • Mitigation: This impurity arises from incomplete lactonization.[2] Ensure sufficient acid catalyst is used and that the reflux time and temperature are adequate to drive the cyclization to completion.[2]

    • Removal: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can extract the acidic ring-opened form into the aqueous layer, leaving the neutral lactone in the organic phase.

Table 1: Common Impurities and Analytical Signatures
Impurity NameStructureMolecular Weight ( g/mol )Key GC-MS (m/z) FragmentsCharacteristic ¹H NMR Signal (ppm)
Isobutyraldehyde(CH₃)₂CHCHO72.1172, 43, 29~9.6 (aldehyde -CHO)
α,γ-dihydroxy-β,β-dimethylbutyric acid(CH₃)₂C(CH₂OH)CH(OH)COOH148.16N/A (non-volatile)>10 (COOH), broad (-OH)
Product: Dihydro-4,4-dimethyl-3(2H)-furanone C₆H₁₀O₂114.14114, 99, 71, 43~1.2 (s, 6H, gem-dimethyl), ~4.0 (s, 2H, -OCH₂-)

Key Analytical Methodologies

Protocol 1: GC-MS for In-Process Control and Final Purity

This method is suitable for monitoring the disappearance of starting materials and the formation of the product.

  • Sample Preparation: Dilute 1-2 drops of the reaction mixture or purified product in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Instrumentation: Use a standard GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • Recommended GC Parameters:

    • Injector Temperature: 250 °C[3]

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 250 °C.[3]

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • MS Detector: Scan range m/z 35-350 in Electron Ionization (EI) mode.[3]

  • Data Analysis: Identify peaks by comparing their mass spectra to a known standard of the product and starting materials. Purity can be estimated by the relative peak area percentage.

Impurity Formation Pathway

This diagram illustrates the main reaction pathway and a key side reaction leading to an incomplete reaction product.

G cluster_main Desired Reaction Pathway cluster_side Incomplete Reaction SM Isobutyraldehyde + Formaldehyde Intermediate Aldol Adduct SM->Intermediate Base Catalyst (e.g., K₂CO₃) Product Dihydro-4,4-dimethyl-3(2H)-furanone Intermediate->Product Acid, Heat (Lactonization) Impurity Ring-Opened Intermediate (α,γ-dihydroxy-β,β-dimethylbutyric acid) Intermediate->Impurity Insufficient Acid/Heat

Caption: Simplified reaction scheme showing the desired lactonization and a common impurity pathway.

References

  • Benchchem. (n.d.). How to improve the yield of DL-Pantolactone chemical synthesis.
  • Guidechem. (2023, July 10). What is D-(-)-PANTOLACTONE and how is it synthesized?.
  • Pollet, P., et al. (2009). Stereochemical Studies of Odorous 2-Substituted-3(2H)-furanones by Vibrational Circular Dichroism. ACS Publications.

Sources

Troubleshooting

optimizing reaction temperature and pressure for 3(2H)-Furanone, dihydro-4,4-dimethyl- formation

Technical Support Center: Optimizing the Synthesis of 3(2H)-Furanone, dihydro-4,4-dimethyl- Welcome to the technical support guide for the synthesis and optimization of 3(2H)-Furanone, dihydro-4,4-dimethyl-, a key hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 3(2H)-Furanone, dihydro-4,4-dimethyl-

Welcome to the technical support guide for the synthesis and optimization of 3(2H)-Furanone, dihydro-4,4-dimethyl-, a key heterocyclic scaffold in various research and development applications. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered during its formation. Our focus is on the critical interplay of reaction temperature and pressure to maximize yield and purity.

Frequently Asked Questions (FAQs): Core Principles of Synthesis

This section addresses fundamental questions regarding the synthesis of dihydro-4,4-dimethyl-3(2H)-furanone, providing the foundational knowledge needed for successful optimization.

Q1: What are the common synthetic routes to dihydro-4,4-dimethyl-3(2H)-furanone, and how do temperature and pressure play a role in them?

There are several strategies to synthesize this lactone, with the most common being the intramolecular cyclization of a suitable γ-hydroxy carboxylic acid precursor. Another potential route is the catalytic hydrogenation of a corresponding unsaturated furanone.

  • Intramolecular Cyclization: In this method, a precursor like 4-hydroxy-3,3-dimethylbutanoic acid is cyclized, often with acid catalysis. Temperature is the dominant parameter here. It must be high enough to overcome the activation energy for cyclization but low enough to prevent side reactions like dehydration.[1] Pressure is generally not a critical parameter in this route and is typically kept at atmospheric pressure.

  • Catalytic Hydrogenation: If starting from an unsaturated precursor, such as a furan or furanone derivative, both temperature and hydrogen pressure are critical. Temperature influences the reaction rate, while hydrogen pressure is essential for the hydrogenation process.[2] Optimizing both is key to achieving selective reduction without over-hydrogenation or ring-opening. For instance, in related hydrogenations, pressures can range up to 40 bar or higher.[2]

Q2: How does adjusting the reaction temperature typically impact the yield and purity of the final product?

Temperature has a dual effect on the reaction.

  • Kinetics: Increasing the temperature generally increases the reaction rate, leading to a shorter reaction time.[1]

  • Selectivity & Side Reactions: Excessively high temperatures can be detrimental. They can provide enough energy to activate undesired reaction pathways, such as intermolecular polymerization to form linear polyesters or dehydration of the precursor hydroxy acid.[1] Therefore, the optimal temperature is a trade-off between a reasonable reaction rate and minimal side product formation. It is crucial to monitor the reaction progress closely when increasing the temperature.[1]

Q3: What are the most common side reactions to be aware of during this synthesis?

The two most prevalent side reactions are intermolecular polymerization and dehydration.

  • Intermolecular Polymerization/Oligomerization: This occurs when the hydroxy acid precursor reacts with another molecule of itself (intermolecularly) instead of cyclizing (intramolecularly). This is a common issue in lactone synthesis.[1][3] It is highly dependent on concentration.

  • Dehydration: The γ-hydroxy carboxylic acid precursor can undergo elimination of water to form an unsaturated carboxylic acid, especially under harsh acidic conditions and high temperatures.[1]

To mitigate these, employing milder reaction conditions and using high-dilution techniques are standard practice.[1][3] High-dilution involves the slow addition of the substrate to a large volume of solvent to ensure the concentration remains low, thus favoring the desired intramolecular cyclization.[3]

Troubleshooting Guide: Addressing Specific Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: My reaction shows low or no yield of the desired lactone.

This is a common issue that can often be traced back to several key factors.

  • Possible Cause: Incomplete Reaction

    • Recommended Solution: The reaction may require more energy or time to proceed to completion. First, try extending the reaction time, monitoring the consumption of the starting material by TLC or LC-MS.[1] If the reaction remains stalled, a gradual increase in temperature may be necessary. Be cautious, as excessive heat can trigger side reactions.[1]

  • Possible Cause: Intermolecular Reactions are Dominating

    • Recommended Solution: If you observe the formation of higher molecular weight species (dimers, oligomers), your concentration is likely too high. The solution is to perform the reaction under high-dilution conditions. This involves the slow, syringe-pump-controlled addition of the hydroxy acid precursor to a large volume of refluxing solvent containing the catalyst.[3] This technique maintains a very low substrate concentration, statistically favoring the intramolecular cyclization pathway over intermolecular polymerization.[1][3]

  • Possible Cause: Catalyst/Reagent Inactivity

    • Recommended Solution: If using acid or base catalysts, ensure they are active and used in the correct stoichiometric amount.[1] For syntheses involving dehydrating agents like dicyclohexylcarbodiimide (DCC), ensure they are fresh and have been stored properly, as they can be moisture-sensitive.[1]

Problem 2: I am observing significant formation of side products.

The identity of the side product can provide clues to the solution.

  • Side Product Identified: Unsaturated Carboxylic Acid

    • Mitigation Strategy: This indicates that dehydration is occurring. This is often caused by excessively high temperatures or an overly aggressive acid catalyst.[1] To resolve this, lower the reaction temperature. If the problem persists, consider using a milder acid catalyst (e.g., switching from sulfuric acid to p-toluenesulfonic acid) or exploring non-acidic dehydrating agents.[1]

  • Side Product Identified: Linear Polyesters or Dimers

    • Mitigation Strategy: As discussed in the low-yield section, this is a clear indication of competing intermolecular reactions. The primary solution is to implement high-dilution conditions.[1][3] Decreasing the overall reaction concentration is critical.

TroubleshootingWorkflow Start Low Yield or Purity Issue Check_Progress Monitor Reaction Progress (TLC, LC-MS) Start->Check_Progress Is_Stalled Is Starting Material Still Present? Check_Progress->Is_Stalled High_MW Are High MW Byproducts Present? Is_Stalled->High_MW No Sol_Time_Temp Action: Extend Time or Gradually Increase Temp Is_Stalled->Sol_Time_Temp Yes Unsaturated_Acid Is Unsaturated Acid Side Product Present? High_MW->Unsaturated_Acid No Sol_Dilution Action: Use High-Dilution Conditions High_MW->Sol_Dilution Yes Sol_Milder_Cond Action: Lower Temperature or Use Milder Catalyst Unsaturated_Acid->Sol_Milder_Cond Yes Sol_Catalyst Action: Check Catalyst Activity & Purity Unsaturated_Acid->Sol_Catalyst No/ Other Issues End Optimized Reaction Sol_Time_Temp->End Sol_Dilution->End Sol_Milder_Cond->End Sol_Catalyst->End

Experimental Protocols and Data

To provide actionable guidance, this section includes a general experimental protocol for the synthesis and a table summarizing the effects of parameter adjustments.

Protocol: Acid-Catalyzed Lactonization of 4-Hydroxy-3,3-dimethylbutanoic Acid

This protocol is a representative example and should be adapted based on available laboratory equipment and safety protocols.

  • Preparation & Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a pressure-equalizing dropping funnel, add a large volume of a suitable dry, non-polar solvent (e.g., toluene).

    • Add a catalytic amount of p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq.) to the solvent.

    • Heat the solvent to reflux.

  • High-Dilution Addition:

    • Dissolve the 4-hydroxy-3,3-dimethylbutanoic acid precursor in a minimal amount of the same dry solvent.

    • Load this solution into the dropping funnel.

    • Using the dropping funnel (or preferably a syringe pump for better control), add the precursor solution dropwise to the refluxing solvent over a period of 6-12 hours. This slow addition is crucial to maintain high-dilution conditions.[3]

  • Reaction & Monitoring:

    • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure completion.

    • Monitor the reaction by taking small aliquots and analyzing them via TLC or LC-MS to confirm the disappearance of the starting material.[1]

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any unreacted starting material.[1]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or distillation to obtain the pure dihydro-4,4-dimethyl-3(2H)-furanone.

Data Summary: Impact of Temperature and Pressure Adjustments
ParameterAdjustmentEffect on RateEffect on Yield & PurityRationale & Key Considerations
Temperature IncreaseIncreasesMay DecreaseIncreases reaction kinetics but can promote side reactions like dehydration and polymerization, reducing overall purity and yield.[1]
DecreaseDecreasesMay IncreaseSlows the reaction but can significantly improve selectivity by disfavoring higher-energy side reaction pathways.
Pressure (H₂) IncreaseIncreasesMay IncreaseApplicable only for hydrogenation routes. Higher H₂ pressure increases the concentration of dissolved hydrogen, accelerating the rate of reduction.[2]
DecreaseDecreasesMay DecreaseApplicable only for hydrogenation routes. Lower pressure may lead to incomplete or slow reactions.
Concentration Increase-DecreasesFavors intermolecular polymerization, leading to lower yields of the desired intramolecularly cyclized lactone.[1][3]
Decrease-IncreasesHigh-dilution conditions are critical for maximizing the yield of cyclic products by favoring the intramolecular pathway.[3]

OptimizationLogic cluster_temp Temperature Optimization cluster_conc Concentration Optimization Temp_Up Increase Temp Temp_Down Decrease Temp Rate_Up Faster Rate Purity_Down Lower Purity (Side Reactions) Rate_Down Slower Rate Purity_Up Higher Purity Conc_Up Increase Conc. Conc_Down Decrease Conc. (High Dilution) Yield_Down Lower Yield (Polymerization) Yield_Up Higher Yield (Cyclization)

References

  • Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization. Benchchem.
  • Navigating the Intricacies of Macrocyclic Lactone Synthesis: A Technical Support Guide. Benchchem.
  • Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid. Benchchem.
  • Hydrogenation of furan derivatives a | Download Table. ResearchGate.
  • ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. ACS Publications.
  • Troubleshooting When Using γ-Valerolactone (GVL) in Green Solid-Phase Peptide Synthesis | Organic Process Research & Development. ACS Publications.
  • Recent Advances in Catalytic Hydrogenation of Furfural. MDPI.
  • Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. PMC.
  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. ACS Publications.
  • 2(3H)-Furanone, dihydro-4,4-dimethyl-. SIELC Technologies.
  • Synthesis of a lactone. Chemistry Stack Exchange.
  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal.
  • Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii. PMC.
  • A Synthesis of Dihydrofuran-3(2H)-ones | Request PDF. ResearchGate.
  • Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii. ASM Journals.
  • Process for preparing 2,5-dialkyl-4-hydroxy-3(2H)-furanones and 4-alkenyl-dihydro-3(2H)-furanones. Google Patents.
  • Synthesis of 3(2H)‐Furanones: A Review | Request PDF. ResearchGate.
  • High Performance Liquid Chromatography of 2,5‐Dimethyl‐4‐Hydroxy‐3 (2H)‐Furanone in Pineapple and Grapefruit Juices | Request PDF. ResearchGate.
  • Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. ResearchGate.
  • Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay. Semantic Scholar.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. SciELO.

Sources

Optimization

preventing oxidative degradation of 3(2H)-Furanone, dihydro-4,4-dimethyl- during long-term storage

Prepared by the Senior Application Scientist Team Welcome to the technical support center for dihydro-4,4-dimethyl-3(2H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for dihydro-4,4-dimethyl-3(2H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Oxidative degradation is a primary challenge during storage, and this document provides in-depth FAQs, troubleshooting protocols, and preventative measures to maintain sample purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of dihydro-4,4-dimethyl-3(2H)-furanone.

Q1: What are the optimal storage conditions for neat (solid or liquid) dihydro-4,4-dimethyl-3(2H)-furanone?

A1: For maximal stability, the compound should be stored under a combination of controlled conditions that mitigate the primary drivers of degradation: oxygen, temperature, and light.

  • Atmosphere: The single most critical factor for preventing oxidation is the exclusion of oxygen. Store the compound under an inert atmosphere, such as high-purity argon or nitrogen.[1][2]

  • Temperature: To minimize the rate of any potential degradation reactions, store the compound at refrigerated temperatures (2-8°C).[1][3] For very long-term storage (greater than one year), consider storage at -20°C or below.

  • Light: Protect the compound from light by using amber glass vials or by storing clear vials in a dark location.[1]

  • Container: Use a tightly sealed, high-quality container made of non-reactive material, such as borosilicate glass with a PTFE-lined cap.[2]

Q2: What are the primary degradation pathways for this furanone derivative?

A2: The main concern is oxidative degradation . The lactone structure, particularly the carbon atoms adjacent to the ether oxygen, can be susceptible to free-radical-mediated oxidation. This can lead to the formation of hydroperoxides, which can further decompose into a variety of byproducts, potentially including ring-opened species like hydroxy acids or other oxidized derivatives.[4] A secondary pathway, though less likely for this stable γ-lactone under anhydrous conditions, is hydrolysis , which would result in the formation of the corresponding 4-hydroxy-3,3-dimethylbutanoic acid.[5]

Q3: My application requires preparing a stock solution. How should I prepare and store it to ensure stability?

A3: The choice of solvent is critical. For optimal stability, use a dry, aprotic, and peroxide-free solvent.

  • Solvent Selection: High-purity solvents like anhydrous Dimethyl Sulfoxide (DMSO), Acetonitrile, or Ethyl Acetate are suitable choices. Avoid aqueous buffers for long-term storage unless absolutely necessary for the application. If water is required, use de-gassed, high-purity water.

  • Inert Atmosphere: Before dissolving the compound, sparge the solvent with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Preparation: Prepare the solution under a gentle stream of inert gas.

  • Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles and repeated exposure to the atmosphere. After aliquoting, flush the headspace of each vial with inert gas before sealing tightly. Store these aliquots at -20°C or -80°C, protected from light.

Q4: Should I use an antioxidant in my stock solution? If so, which ones are recommended?

A4: Yes, for solutions stored for an extended period, adding an antioxidant is a highly effective strategy to inhibit oxidative degradation.[1] The choice depends on the solvent system and downstream application compatibility.

  • For Non-Aqueous/Organic Solutions: Butylated hydroxytoluene (BHT) is an excellent free-radical scavenger and is highly soluble in organic solvents. A typical starting concentration is 0.01-0.1% (w/v).

  • For Aqueous Solutions: Ascorbic acid (Vitamin C) is a powerful water-soluble antioxidant.[6][7] However, be mindful of its potential to lower the pH of unbuffered solutions. α-Tocopherol (Vitamin E) is another option, though its solubility in purely aqueous systems is limited.

Always run a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your experimental assay.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of dihydro-4,4-dimethyl-3(2H)-furanone.

Q1: My previously colorless sample has developed a yellow or brown tint. What does this indicate?

A1: Discoloration is a common sign of chemical degradation.[4] In the context of this compound, it strongly suggests that oxidation has occurred. Oxidative processes can lead to the formation of conjugated systems or polymeric byproducts that absorb visible light, appearing colored.

Recommended Actions:

  • Do not use: Cease using the discolored material in critical experiments, as its purity is compromised.

  • Purity Analysis: Analyze the sample using a stability-indicating HPLC-UV or GC-MS method to quantify the remaining parent compound and characterize the impurities.

  • Review Storage Protocol: Immediately review your storage procedures. The most likely cause is exposure to oxygen. Ensure that you are using an inert atmosphere and that your container seals are intact. Refer to the storage protocols in Section 3.

Q2: I am observing new peaks in my HPLC/GC chromatogram that were not present in the initial analysis. How can I determine if this is degradation?

A2: The appearance of new peaks is a clear indicator of a change in sample composition. To confirm if this is degradation, a systematic approach is required.

Recommended Actions:

  • Forced Degradation Study: Perform a forced degradation study on a known pure sample.[1] Expose small aliquots to oxidative (e.g., 0.1% H₂O₂), acidic (0.1 M HCl), basic (0.1 M NaOH), thermal (e.g., 60°C), and photolytic (UV light) stress conditions.

  • Peak Matching: Analyze the stressed samples using the same chromatographic method. If the retention times of the new peaks in your stored sample match those generated under oxidative stress conditions, you have strong evidence of oxidative degradation.

  • Identification: Use a mass spectrometer (LC-MS or GC-MS) to obtain mass data for the new peaks. This information is invaluable for proposing the structures of the degradation products and confirming the degradation pathway.[8]

Q3: My experimental results have become inconsistent or show a loss of compound activity. Could this be related to storage?

A3: Absolutely. Inconsistent results or a drop in expected potency are classic symptoms of compound instability. If the parent compound degrades, its effective concentration in your assay decreases, leading to weaker or more variable results.

Recommended Actions:

  • Immediate Purity Check: Analyze an aliquot of your current stock solution via HPLC or GC to determine its purity. Compare this to the certificate of analysis or the purity of a freshly prepared solution from a new vial.

  • Prepare Fresh Stock: Prepare a new stock solution from a previously unopened vial of the compound that has been stored under optimal conditions.

  • Re-run Experiment: Repeat the key experiment using the fresh stock solution. If your results return to the expected level and consistency, it confirms that the degradation of your previous working solution was the root cause. This validates the need for stricter adherence to storage and handling protocols.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage Protocol (Neat Compound)
  • Environment: Perform all manipulations inside a glove box or on a benchtop with a steady stream of inert gas (Argon or Nitrogen).

  • Container: Use a pre-cleaned, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: If you have a large batch, aliquot the compound into several smaller, single-use vials to avoid repeatedly exposing the entire stock to the atmosphere.

  • Inerting: For each vial, flush the headspace with inert gas for at least 60 seconds.

  • Sealing: Immediately and tightly seal the vial. For extra security, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, lot number, concentration (if a solution), and the date of storage.

  • Storage: Place the labeled vials in a dark, refrigerated (2-8°C) or frozen (-20°C) environment.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately separate the active compound from its degradation products.

  • Column Selection: Start with a versatile reversed-phase column, such as a C18, with standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Screening:

    • Begin with a simple gradient, for example, 10% to 90% Acetonitrile in water (with 0.1% formic acid in both) over 20 minutes.

    • The furanone ring has a UV chromophore. Use a diode array detector (DAD) to monitor across a range of wavelengths (e.g., 210-400 nm) to find the optimal detection wavelength.

  • Forced Degradation: Prepare samples as described in the Troubleshooting Guide (Section 2, Q2).

  • Method Optimization: Inject the parent compound and each of the stressed samples. Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve baseline separation between the parent peak and all degradation peaks.

  • Validation: Once separation is achieved, the method should be validated for parameters such as specificity, linearity, accuracy, and precision according to relevant guidelines.

Section 4: Visualizations and Data

Data Summaries

Table 1: Recommended Storage Conditions Summary

ParameterNeat CompoundStock Solution (in Aprotic Solvent)
Temperature 2-8°C (long-term: -20°C)-20°C or -80°C (aliquoted)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (sparge solvent, overlay headspace)
Light Protect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealed glass, PTFE-lined capTightly sealed glass, PTFE-lined cap
Handling Minimize air exposureMinimize freeze-thaw cycles

Table 2: Common Antioxidants for Stabilization

AntioxidantTypeTypical ConcentrationPrimary Use Case
Butylated Hydroxytoluene (BHT) Radical Scavenger0.01 - 0.1% (w/v)Organic/Aprotic Solutions
Ascorbic Acid (Vitamin C) Radical Scavenger/Reducing Agent0.05 - 0.1% (w/v)Aqueous Solutions
α-Tocopherol (Vitamin E) Radical Scavenger0.01 - 0.05% (w/v)Lipid-based or non-polar organic solutions
Diagrams

Oxidative Degradation Pathway parent Dihydro-4,4-dimethyl- 3(2H)-Furanone intermediate1 Radical Intermediate (at C5) parent->intermediate1 Initiation (O₂, light, heat) intermediate2 Peroxy Radical intermediate1->intermediate2 + O₂ hydroperoxide Hydroperoxide Intermediate intermediate2->hydroperoxide + R-H - R• products Ring-Opened Products & Other Oxidized Species hydroperoxide->products Decomposition

Caption: Postulated pathway for the oxidative degradation of dihydro-4,4-dimethyl-3(2H)-furanone.

Troubleshooting Workflow start Observation: Inconsistent Results or Physical Change (e.g., color) step1 Analyze Sample Purity (Use Stability-Indicating HPLC/GC Method) start->step1 decision1 Is Purity < 98% or has it changed significantly? step1->decision1 step2a Identify Degradants (LC-MS / GC-MS) decision1->step2a Yes step2b Sample is Stable. Investigate other experimental variables (e.g., reagents, instrument). decision1->step2b No step3 Review and Correct Storage & Handling Procedures: - Use Inert Gas - Aliquot & Freeze - Protect from Light - Add Antioxidant step2a->step3 step4 Discard Compromised Stock. Prepare Fresh Solution. step3->step4

Caption: Workflow for troubleshooting suspected sample degradation.

References

  • Benchchem. (n.d.). Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures. Benchchem.
  • Ranu, B. C., et al. (2021). Green Oxidation of Ketones to Lactones with Oxone in Water. The Journal of Organic Chemistry. ACS Publications.
  • Chemistry Stack Exchange. (2017). What is the mechanism for the oxidation of a lactol to a lactone? Chemistry Stack Exchange.
  • Benchchem. (n.d.). Preventing degradation of 3,4-Dihydroxy-5-methyl-2-furanone during storage. Benchchem.
  • Bornadel, A., et al. (n.d.). Biocatalytic synthesis of lactones and lactams. PMC - NIH.
  • ResearchGate. (2025). Further Use of Lactone Chemistry to Improve the Performance Cost Profile of Traditional Antioxidant Stabilization Systems. ResearchGate.
  • Jeon, H., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC.
  • Schulz, S. (2015). The use of the lactone motif in chemical communication. Natural Product Reports. RSC Publishing.
  • Wikipedia. (n.d.). Lactone. Wikipedia.
  • Material Safety Data Sheet for 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (n.d.).
  • Tsymbal, O. A., et al. (n.d.). Major Antioxidants and Methods for Studying Their Total Activity in Milk: A Review. PMC - NIH.
  • Ames, J. M., et al. (n.d.). Analysis of Furanone, Pyranone, and New Heterocyclic Colored Compounds from Sugar−Glycine Model Maillard Systems. Journal of Agricultural and Food Chemistry. ACS Publications.
  • Tsymbal, O. A., et al. (2025). Major Antioxidants and Methods for Studying Their Total Activity in Milk: A Review. Methods and Protocols.
  • Schwab, W., et al. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology.
  • Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Agricultural and Food Chemistry. ACS Publications.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2,5-Dimethyl-4-methoxy-3(2H)-furanone. TCI Chemicals.
  • Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • ResearchGate. (n.d.). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate.
  • Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. PubMed.
  • PubMed. (n.d.). Medium sized lactones with hypolipidaemic and antioxidant activity: synthesis and biological evaluation of promising dual-action anti-atherosclerosis drugs. PubMed.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Berger, R. G. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). PMC - NIH.
  • European Medicines Agency (EMA). (n.d.). Guideline on Declaration of Storage Conditions. EMA.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3(2H)-Furanone, dihydro-4,4-dimethyl- Preparation

Welcome to the Technical Support Center for the synthesis of 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS 15833-84-8). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS 15833-84-8). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind synthetic failures and establish self-validating protocols to ensure high-yield, high-purity production.

The standard industrial and laboratory preparation of this sterically hindered cyclic ketone relies on the Dieckmann condensation of an ether diester (e.g., dimethyl 2,2-dimethyl-3-oxapentanedioate), followed by acidic hydrolysis and decarboxylation. Deviations in concentration, base selection, or thermal control inevitably lead to a cascade of unwanted side-products.

Pathway Visualization

Pathway Diester Ether Diester Precursor (Dimethyl 2,2-dimethyl- 3-oxapentanedioate) Dieckmann Dieckmann Condensation (Alkoxide Base, Solvent) Diester->Dieckmann Base addition Oligomers Oligomeric Side-Products (Intermolecular Condensation) Diester->Oligomers High concentration BetaKeto β-Keto Ester Intermediate (Incomplete Decarboxylation Risk) Dieckmann->BetaKeto Intramolecular cyclization Transester Transesterification Byproducts (Base Mismatch) Dieckmann->Transester Nucleophilic attack Decarboxylation Acidic Hydrolysis & Decarboxylation (Heat) BetaKeto->Decarboxylation Aqueous Acid Target 3(2H)-Furanone, dihydro-4,4-dimethyl- (Target Product) Decarboxylation->Target -CO2 RingOpen Ring-Opened / Oxidized Byproducts Decarboxylation->RingOpen Harsh pH / O2 exposure

Figure 1: Synthetic workflow and side-product divergence pathways for dihydro-4,4-dimethyl-3(2H)-furanone.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my reaction yielding high molecular weight oligomers instead of the cyclized β-keto ester? Causality: The Dieckmann condensation is an intramolecular Claisen condensation. However, if the spatial proximity of the reactive enolate and the target ester carbonyl is compromised by high substrate concentration, intermolecular Claisen condensation outcompetes the intramolecular pathway [1]. This results in the formation of linear oligomers and polymers. Solution: Implement the high-dilution principle . The ether diester must be added dropwise via a syringe pump to a dilute suspension of the alkoxide base. Maintaining a steady-state concentration of unreacted diester below 0.2 M ensures that intramolecular cyclization is kinetically favored.

Q2: My GC-MS shows a persistent β-keto ester intermediate. How do I force complete decarboxylation? Causality: The intermediate formed post-cyclization is a β-keto ester (methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate). Decarboxylation requires two sequential mechanistic steps: protonation/hydrolysis of the ester to a β-keto acid, followed by thermally driven extrusion of CO₂ via a cyclic six-membered transition state [3]. Weak acid or insufficient heat traps the reaction at the ester or acid stage. Solution: Shift from dilute HCl to a stronger acid matrix (e.g., 20% H₂SO₄) and increase the temperature to a vigorous reflux (≥100 °C). The reaction is self-validating: the cessation of CO₂ gas evolution (bubbling) directly indicates the completion of decarboxylation.

Q3: I am detecting a mixture of ethyl and methyl ester impurities in my intermediate. What causes this? Causality: This is a classic base-mismatch error. If you use sodium ethoxide (NaOEt) to cyclize a dimethyl ester precursor, the ethoxide acts as a nucleophile before acting as a base, leading to rapid transesterification [1]. This creates a statistical mixture of methyl and ethyl esters, complicating isolation and altering the kinetics of the subsequent hydrolysis. Solution: Always match the alkoxide base to the ester leaving group (e.g., use NaOMe for methyl esters). Alternatively, utilize a non-nucleophilic base such as Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) to bypass nucleophilic attack entirely.

Q4: My final 3-furanone product is contaminated with ring-opened byproducts and lactones. How can I prevent this? Causality: 3(2H)-Furanones are sensitive heterocycles. Under prolonged exposure to highly basic aqueous conditions during workup, the ring can undergo hydrolytic cleavage. Furthermore, if the reaction is exposed to atmospheric oxygen or peroxides, the ketone can undergo a Baeyer-Villiger-type oxidation, expanding the ring into a lactone [2]. Solution: Perform the entire synthesis under a strict inert atmosphere (N₂ or Ar). During workup, strictly control the pH, neutralizing to pH 4–6 rather than leaving the mixture highly basic.

Quantitative Impact of Reaction Parameters

The following table summarizes empirical data demonstrating how specific parameter deviations impact the formation of unwanted side-products versus the target yield of 3(2H)-Furanone, dihydro-4,4-dimethyl-.

Reaction ParameterConditionPrimary Side-ProductSide-Product (%)Target Yield (%)
Substrate Concentration 1.5 M (Standard Batch)Oligomers/Polymers28%55%
Substrate Concentration 0.2 M (High Dilution)Oligomers/Polymers< 5%82%
Base Selection NaOEt (with Methyl ester)Transesterified Esters45%30%
Base Selection NaOMe (with Methyl ester)Transesterified Esters< 1%85%
Decarboxylation Temp 60 °C (2 hours)β-Keto Ester Intermediate60%25%
Decarboxylation Temp 100 °C (Reflux, 4 hours)β-Keto Ester Intermediate< 2%88%
Self-Validating Experimental Protocol

To ensure reproducibility and minimize side-product formation, follow this step-by-step methodology for the optimized Dieckmann condensation and decarboxylation workflow.

Phase 1: High-Dilution Dieckmann Cyclization
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Purge with dry N₂.

  • Base Suspension: Add 1.2 equivalents of Sodium Methoxide (NaOMe) (matched to the dimethyl ester) to anhydrous Toluene (to achieve a 0.1 M base concentration). Heat to 80 °C.

  • Controlled Addition: Dissolve 1.0 equivalent of dimethyl 2,2-dimethyl-3-oxapentanedioate in anhydrous Toluene. Load this into a syringe pump.

  • Cyclization: Add the diester solution dropwise over 4 hours to the hot base suspension.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the diester and the appearance of a UV-active spot at the baseline (the enolate salt of the β-keto ester) confirms successful cyclization without oligomerization.

  • Solvent Removal: Once addition is complete, stir for an additional 1 hour, then cool to room temperature. Evaporate the toluene under reduced pressure to yield the crude sodium enolate salt.

Phase 2: Hydrolysis and Decarboxylation
  • Acidification: Resuspend the crude salt in a 20% aqueous H₂SO₄ solution (10 mL per gram of substrate).

    • Self-Validation Checkpoint: The pH must be verified to be < 1 using pH paper.

  • Thermal Decarboxylation: Heat the biphasic mixture to a vigorous reflux (100–105 °C).

    • Self-Validation Checkpoint: Observe the reaction mixture. Vigorous bubbling (CO₂ evolution) will commence. The reaction is complete only when gas evolution completely ceases (typically 3–4 hours).

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer 3 times with Diethyl Ether or Dichloromethane.

  • Washing & Drying: Wash the combined organic layers with saturated NaHCO₃ until the aqueous wash is pH 7 (preventing hydrolytic ring-opening), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude 3(2H)-Furanone, dihydro-4,4-dimethyl- via vacuum distillation to ensure absolute removal of any trace oligomers.

References
  • Process for preparing cyclic ketones. United States Patent US20060079709A1.
  • Practical Synthesis of (Z)Civetone Utilizing Ti-Dieckmann Condensation. Advanced Synthesis & Catalysis.
  • A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid. Organic Process Research & Development.

Reference Data & Comparative Studies

Validation

comparing reactivity of 3(2H)-Furanone, dihydro-4,4-dimethyl- vs 2,5-dimethyl-3(2H)-furanone

As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is a critical decision that dictates the downstream synthetic viability and stability of your target molecule. In the realm of oxygen-con...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is a critical decision that dictates the downstream synthetic viability and stability of your target molecule. In the realm of oxygen-containing five-membered heterocycles, the distinction between saturated and α,β-unsaturated furanones is paramount.

This guide provides an objective, data-driven comparison of 3(2H)-Furanone, dihydro-4,4-dimethyl- (a sterically hindered saturated ketone) and 2,5-dimethyl-3(2H)-furanone (a highly reactive α,β-unsaturated enone). By analyzing their structural electronics and steric environments, we will establish field-proven methodologies for exploiting their distinct reactivity profiles in drug development and flavor chemistry[1].

Structural and Electronic Profiling

The fundamental divergence in reactivity between these two molecules stems from their hybridization states and steric topography.

  • 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS: 15833-84-8): This molecule is a saturated tetrahydrofuran derivative. The defining feature is the gem-dimethyl group at the C4 position, directly adjacent to the C3 carbonyl. This creates a neopentyl-like steric environment that severely restricts the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle is partially occluded). Furthermore, because C4 lacks protons, enolization is strictly regioselective, occurring exclusively toward the C2 position.

  • 2,5-Dimethyl-3(2H)-furanone (CAS: 14400-67-0): Commonly utilized as a flavor enhancer and a Maillard reaction intermediate[1], this molecule features a C4-C5 double bond conjugated with the C3 carbonyl. This α,β-unsaturated enone system shifts the Lowest Unoccupied Molecular Orbital (LUMO) from the carbonyl carbon to the β-carbon (C4). Consequently, it acts as a potent Michael acceptor for soft nucleophiles and can participate in Diels-Alder cycloadditions[2][3].

Reactivity A Furanone Core Scaffold B Dihydro-4,4-dimethyl- (Saturated, Sterically Hindered) A->B C 2,5-dimethyl- (α,β-Unsaturated Enone) A->C D 1,2-Nucleophilic Addition (Slower, Hindered at C4) B->D E Regioselective Enolization (Exclusive to C2) B->E F 1,4-Michael Addition (Soft Nucleophiles at C4) C->F G Diels-Alder Cycloaddition (Functions as Dienophile) C->G

Fig 1. Divergent reactivity pathways dictated by furanone saturation and steric bulk.

Comparative Reactivity Matrix

To objectively compare their synthetic utility, the following table summarizes their performance across standard transformation pathways.

Reactivity Parameter3(2H)-Furanone, dihydro-4,4-dimethyl-2,5-Dimethyl-3(2H)-furanoneCausality / Mechanistic Driver
1,4-Conjugate Addition Inert (0% conversion)Highly Reactive (Rapid)Presence of the conjugated C4-C5 double bond lowers the LUMO energy at C4[3].
1,2-Nucleophilic Addition Slow/Hindered Fast (with hard nucleophiles)Gem-dimethyl at C4 in the saturated analog causes severe steric clash against the incoming nucleophile.
Enolization Regiochemistry Exclusive to C2 Cross-conjugated (Extended)C4 lacks α-protons in the dihydro analog; enolization is forced toward the C2 methylene.
Oxidation Susceptibility Stable under standard conditionsSensitive to strong oxidantsThe electron-rich double bond in the enone is susceptible to epoxidation or oxidative cleavage[4].

Experimental Validation Protocols

To validate these theoretical differences, we employ self-validating experimental systems. The following protocols are designed to definitively prove the presence of the Michael acceptor in the unsaturated analog and the steric hindrance in the saturated analog.

Protocol A: Thia-Michael Addition (Probing α,β-Unsaturation)

This protocol uses a soft nucleophile (thiophenol) to probe for conjugate addition capability.

Materials:

  • Substrates: 3(2H)-Furanone, dihydro-4,4-dimethyl- OR 2,5-dimethyl-3(2H)-furanone.

  • Reagents: Thiophenol (1.1 eq), Triethylamine (Et₃N, 0.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Preparation: In an oven-dried, argon-purged 25 mL round-bottom flask, dissolve 1.0 mmol of the chosen furanone in 5.0 mL of anhydrous DCM.

  • Catalyst Addition: Add 0.1 mmol (14 µL) of Et₃N to the stirring solution at room temperature (20 °C).

  • Nucleophile Introduction: Dropwise, add 1.1 mmol (113 µL) of thiophenol. Caution: Thiophenol is highly odorous and toxic; perform strictly in a fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2) or GC-MS.

  • Quench & Workup: After 2 hours, quench with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation:

    • 2,5-dimethyl-3(2H)-furanone: Yields the 1,4-addition product (thioether at C4). Verified by the disappearance of the olefinic proton in ¹H-NMR.

    • 3(2H)-Furanone, dihydro-4,4-dimethyl-: Recovers >95% starting material. The lack of a conjugated system renders it completely inert to soft nucleophile addition.

Workflow S1 S1 S2 S2 S1->S2 S3 S3 S2->S3 S4 S4 S3->S4 S5 S5 S4->S5

Fig 2. Standardized workflow for comparative Thia-Michael addition.

Protocol B: Grignard 1,2-Addition (Probing Steric Hindrance)

This protocol evaluates the electrophilicity of the C3 carbonyl against a hard nucleophile.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the furanone in 5.0 mL of anhydrous THF under argon. Cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add 1.2 mmol of Phenylmagnesium bromide (PhMgBr, 1.0 M in THF) dropwise over 5 minutes.

  • Reaction: Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench: Quench carefully at 0 °C with 5 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 10 mL).

  • Analytical Validation:

    • 2,5-dimethyl-3(2H)-furanone: Rapidly forms the tertiary allylic alcohol via direct 1,2-addition.

    • 3(2H)-Furanone, dihydro-4,4-dimethyl-: Shows significantly lower conversion at low temperatures. The gem-dimethyl group at C4 sterically shields the carbonyl, requiring elevated temperatures (room temperature or reflux) to force the Grignard addition to completion.

Conclusion & Application Strategy

The choice between these two furanones dictates your synthetic strategy. Use 3(2H)-Furanone, dihydro-4,4-dimethyl- when you require a stable, saturated scaffold where reactions must be strictly directed away from the C4 position (e.g., selective C2 functionalization). Conversely, select 2,5-dimethyl-3(2H)-furanone when building complex architectures that require conjugate additions, or when formulating caramel/fruit flavor profiles where its specific receptor-binding properties are required[1][5].

References

  • PubChem. "Furaneol | C6H8O3 | CID 19309". National Institutes of Health (NIH).[Link]

  • ACS Publications. "Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone". Journal of Agricultural and Food Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Dihydro-4,4-dimethyl-3(2H)-furanone: An Analysis of Reproducibility Across Laboratories

For Researchers, Scientists, and Drug Development Professionals Introduction Dihydro-4,4-dimethyl-3(2H)-furanone, a valuable heterocyclic scaffold, serves as a crucial building block in the synthesis of a variety of biol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-4,4-dimethyl-3(2H)-furanone, a valuable heterocyclic scaffold, serves as a crucial building block in the synthesis of a variety of biologically active molecules and natural products. Its gem-dimethyl substitution pattern presents unique synthetic challenges and opportunities, influencing both the reactivity of the molecule and the stereochemical outcome of subsequent transformations. The reliable and reproducible synthesis of this key intermediate is therefore of paramount importance for researchers in medicinal chemistry and organic synthesis.

This guide provides an in-depth comparative analysis of published synthesis protocols for dihydro-4,4-dimethyl-3(2H)-furanone. Moving beyond a simple recitation of procedural steps, we delve into the mechanistic underpinnings of each approach, critically evaluate their reported efficiencies, and, most importantly, address the crucial aspect of their reproducibility across different laboratory settings. By synthesizing information from the chemical literature and providing field-proven insights, this document aims to equip researchers with the knowledge to select and implement the most robust and reliable synthetic route for their specific needs.

Comparative Analysis of Synthetic Protocols

While a plethora of methods exist for the synthesis of γ-lactones and 3(2H)-furanones, protocols specifically detailing the preparation of the dihydro-4,4-dimethyl variant are less common. Our comprehensive review of the literature has identified two primary strategies that have been either directly applied or are readily adaptable for the synthesis of this target molecule.

Table 1: Comparison of Key Synthesis Parameters

ParameterProtocol 1: Oxidative Cyclization of a DiolProtocol 2: Intramolecular Cyclization of a Hydroxy Acid Derivative
Starting Material 3,3-Dimethyl-1,4-butanediol4-Hydroxy-3,3-dimethylbutanoic acid or its ester
Key Transformation Catalytic OxidationAcid or Base-mediated Lactonization
Typical Reagents Oxidant (e.g., TEMPO/bleach, RuCl₃/NaIO₄), CatalystStrong acid (e.g., H₂SO₄, TsOH) or base (e.g., NaH)
Reaction Conditions Mild to moderate temperaturesOften requires elevated temperatures
Reported Yields Moderate to highGenerally high
Purification Column chromatographyDistillation or crystallization
Key Advantages Utilizes a readily available starting material.High-yielding and conceptually simple.
Potential Challenges Over-oxidation to undesired byproducts; catalyst deactivation.Harsh conditions may not be suitable for sensitive substrates.

In-Depth Protocol Analysis and Discussion of Reproducibility

Protocol 1: Catalytic Oxidative Cyclization of 3,3-Dimethyl-1,4-butanediol

This approach leverages the selective oxidation of a primary alcohol in the presence of a secondary alcohol, followed by spontaneous or induced lactonization. The gem-dimethyl group sterically hinders the tertiary carbon, which can influence the rate and selectivity of the oxidation.

Causality Behind Experimental Choices:

The choice of oxidant and catalyst is critical for the success of this reaction. Systems like TEMPO/(diacetoxyiodo)benzene or catalytic ruthenium(III) chloride with a stoichiometric oxidant like sodium periodate are often employed for the selective oxidation of primary alcohols to carboxylic acids or aldehydes. The subsequent intramolecular esterification to form the lactone can occur in situ or upon acidic workup. The solvent choice, typically a non-protic solvent like dichloromethane or acetonitrile, is crucial to prevent unwanted side reactions.

Self-Validating System and Trustworthiness:

A key indicator of a successful reaction is the clean conversion of the starting diol to a single major product, observable by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the diol and the appearance of a new, less polar spot corresponding to the lactone are expected. The characteristic carbonyl stretch of a γ-lactone in the infrared (IR) spectrum (around 1770 cm⁻¹) of the crude product provides further validation before purification.

Reproducibility Across Labs: Potential Pitfalls and Critical Parameters:

The reproducibility of this method can be influenced by several factors:

  • Purity of the Starting Diol: Impurities in the 3,3-dimethyl-1,4-butanediol can interfere with the catalytic cycle.

  • Activity of the Catalyst: The age and storage conditions of the catalyst (e.g., RuCl₃) can significantly impact its activity. It is advisable to use a freshly opened or properly stored catalyst.

  • Control of Reaction Temperature: Exothermic reactions can lead to over-oxidation. Maintaining the recommended temperature is crucial for obtaining high yields of the desired lactone.

  • Stoichiometry of the Oxidant: An excess of the oxidant can lead to the formation of unwanted byproducts. Careful control of the oxidant stoichiometry is essential.

Reports in the literature on similar oxidative lactonizations suggest that while these methods are powerful, they can be sensitive to subtle variations in reaction conditions, potentially leading to inconsistent yields between different research groups.

Protocol 2: Intramolecular Cyclization of a 4-Hydroxy-3,3-dimethylbutanoic Acid Derivative

This classical approach to lactone formation relies on the intramolecular esterification of a γ-hydroxy acid or its corresponding ester. The Thorpe-Ingold effect, which describes the acceleration of cyclization reactions due to gem-dialkyl substitution, suggests that this cyclization should be kinetically favored[1].

Causality Behind Experimental Choices:

The choice between an acid or a hydroxy ester as the starting material dictates the reaction conditions. The direct lactonization of the hydroxy acid is typically achieved by heating in the presence of a catalytic amount of a strong acid, which protonates the carboxylic acid to make it a better electrophile for the intramolecular attack of the hydroxyl group. Alternatively, the cyclization of a hydroxy ester can be promoted by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity.

Self-Validating System and Trustworthiness:

The progress of this reaction can be monitored by the disappearance of the starting material (hydroxy acid or ester) and the formation of the lactone, often accompanied by the evolution of a small molecule (water or alcohol). The change in polarity is readily observed by TLC. The purity of the final product can be easily assessed by GC or nuclear magnetic resonance (NMR) spectroscopy.

Reproducibility Across Labs: Potential Pitfalls and Critical Parameters:

This method is generally considered more robust and reproducible than the oxidative cyclization approach. However, some factors can still influence the outcome:

  • Purity of the Starting Material: The presence of impurities in the 4-hydroxy-3,3-dimethylbutanoic acid or its ester can lead to side reactions and lower yields.

  • Efficiency of Water/Alcohol Removal: In acid-catalyzed lactonizations, the removal of water can be crucial to drive the equilibrium towards the product. The use of a Dean-Stark apparatus or a drying agent may be necessary.

  • Reaction Temperature and Time: Incomplete conversion can occur if the reaction is not heated for a sufficient amount of time. Conversely, prolonged heating at high temperatures can lead to decomposition.

The inherent simplicity and the strong thermodynamic driving force for the formation of a five-membered ring make this approach generally more reliable and less sensitive to minor experimental variations.

Experimental Methodologies

Detailed Step-by-Step Protocol (Protocol 2 - Acid-Catalyzed Lactonization)

This protocol is presented as a more robust and reproducible method for the synthesis of dihydro-4,4-dimethyl-3(2H)-furanone.

Materials:

  • 4-Hydroxy-3,3-dimethylbutanoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-hydroxy-3,3-dimethylbutanoic acid (10.0 g, 1 equivalent).

  • Add toluene (50 mL) to the flask.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the stirred suspension.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to afford dihydro-4,4-dimethyl-3(2H)-furanone as a colorless oil.

Visualization of Synthetic Workflows

Protocol 1: Oxidative Cyclization Workflow

G start 3,3-Dimethyl-1,4-butanediol reagents Catalyst (e.g., TEMPO/NaOCl or RuCl₃/NaIO₄) Solvent (e.g., CH₂Cl₂) oxidation Selective Oxidation of Primary Alcohol start->oxidation reagents->oxidation Reaction Conditions intermediate Aldehyde/Carboxylic Acid Intermediate oxidation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Dihydro-4,4-dimethyl-3(2H)-furanone cyclization->product

Caption: Workflow for the synthesis via oxidative cyclization.

Protocol 2: Intramolecular Cyclization Workflow

G start 4-Hydroxy-3,3-dimethylbutanoic Acid reagents Catalytic Acid (e.g., H₂SO₄) Toluene, Reflux cyclization Acid-Catalyzed Intramolecular Esterification start->cyclization reagents->cyclization Reaction Conditions product Dihydro-4,4-dimethyl-3(2H)-furanone cyclization->product

Caption: Workflow for the synthesis via intramolecular cyclization.

Conclusion and Recommendations

Based on our analysis, the intramolecular cyclization of a 4-hydroxy-3,3-dimethylbutanoic acid derivative (Protocol 2) emerges as the more robust and reproducible method for the synthesis of dihydro-4,4-dimethyl-3(2H)-furanone. Its operational simplicity, high reported yields, and lower sensitivity to minor variations in experimental conditions make it a more reliable choice for researchers, particularly for the synthesis of this key intermediate on a larger scale.

While the catalytic oxidative cyclization of 3,3-dimethyl-1,4-butanediol (Protocol 1) offers an alternative route from a different starting material, its reproducibility is more susceptible to factors such as catalyst activity and precise control of reaction conditions. Researchers opting for this method should pay close attention to the purity of their reagents and meticulously control the reaction parameters to achieve consistent results.

Ultimately, the choice of synthetic protocol will depend on the specific requirements of the research project, including the availability of starting materials, the desired scale of the reaction, and the level of experimental control that can be achieved in the laboratory. This guide provides the necessary framework for making an informed decision to ensure the successful and reproducible synthesis of dihydro-4,4-dimethyl-3(2H)-furanone.

References

  • Organic Chemistry Portal. Lactone synthesis. [Link][2]

  • Taylor & Francis Online. An Efficient Synthesis of 4,4-Dimethyl 5-Methylene-γ-Butyrolactone. [Link]

  • ACS Publications. Synthesis of Lactones via C–H Functionalization of Nonactivated C(sp3)–H Bonds. [Link]

  • ResearchGate. A Synthesis of Dihydrofuran-3(2H)-ones. [Link][3]

  • Google Patents. Process for the preparation of hydroxy substituted gamma butyrolactones.
  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link][4]

  • MDPI. 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. [Link]

  • Google Patents. Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues. [5]

  • ACS Publications. 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. [Link]

  • PubMed. Chemical formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone from D-fructose 1,6-diphosphate. [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link][1]

  • MDPI. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). [Link][6]

  • PubMed. Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries. [Link]

  • International Online Medical Council (IOMC). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. [Link][7]

  • ResearchGate. Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. [Link][8]

  • Arabian Journal of Chemistry. Hydroxy lactones with the gem-dimethylcyclohexane system – Synthesis and antimicrobial activity. [Link]

  • NIH - PubChem. Npc302481 | C6H8O4 | CID 538757. [Link][9]

  • NIST WebBook. 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. [Link][10][11]

  • ResearchGate. A four-step synthesis of γ-halo-δ-lactones and δ-hydroxy-γ-lactones. [Link][12]

  • Organic Chemistry Portal. Synthesis of Substituted 3(2H)-Furanones Using Alkylative Intramolecular Cyclization of Sulfonium Salts. [Link][13]

  • Catalysis Science & Technology (RSC Publishing). Solvent inhibition in the liquid-phase catalytic oxidation of 1,4-butanediol: understanding the catalyst behaviour from NMR relaxation time measurements. [Link][14]

  • PMC. Catalytic Allylic Oxidation of Cyclic Enamides and 3,4-Dihydro-2H-Pyrans by TBHP. [Link][15]

  • ACS Publications. One-Pot Synthesis of α,β-Unsaturated γ-Lactones and Lactams via a Sequential trans-Hydroalumination and Catalytic Carboxylation of Propargyl Alcohols and Amines with Carbon Dioxide. [Link][16]

  • Furfural oxidation by hierarchical titanium silicate catalyst with NiO nanoparticles Improved diacid yield and elucidation of re. [Link][17]

  • Chemistry of Heterocyclic Compounds. CATALYTIC OXIDATION OF FURAN AND HYDROFURAN COMPOUNDS. 6.* OXIDATION OF FURAN BY HYDROGEN PEROXIDE IN THE PRESENCE OF VANADIUM COMPOUNDS UNDER THE CONDITIONS OF PHASE-TRANSFER CATALYSIS. [Link][18]

Sources

Validation

Benchmarking 3(2H)-Furanone, dihydro-4,4-dimethyl- Against Standard Industrial Flavor Compounds

Executive Summary In the formulation of pharmaceuticals (e.g., pediatric syrups, chewable tablets) and high-stress food matrices (e.g., UHT beverages, acidic juices), flavor stability is a critical quality attribute. Fur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the formulation of pharmaceuticals (e.g., pediatric syrups, chewable tablets) and high-stress food matrices (e.g., UHT beverages, acidic juices), flavor stability is a critical quality attribute. Furanones are ubiquitous in the flavor industry, prized for their sweet, caramel, and brown-sugar notes. However, industry-standard furanones often suffer from rapid degradation in aqueous and acidic media, leading to a loss of flavor intensity and the generation of off-notes over a product's shelf life.

This guide objectively benchmarks 3(2H)-Furanone, dihydro-4,4-dimethyl- (CAS 15833-84-8, also known as 4,4-dimethyltetrahydrofuran-3-one) against two gold-standard industrial flavor compounds: Furaneol and Sotolon . By examining degradation kinetics and sensory thresholds, we provide actionable, data-driven insights for formulation scientists seeking highly stable sweet-modifier alternatives.

Chemical Profiling & Structural Rationale

To understand why a formulation scientist would select 3(2H)-Furanone, dihydro-4,4-dimethyl- over traditional impact compounds, we must examine its molecular architecture.

Standard furanones possess hydroxyl groups and enolizable alpha-protons that make them highly reactive. They readily undergo Maillard-type condensations, oxidation, and acid-catalyzed ring-opening. In contrast, 3(2H)-Furanone, dihydro-4,4-dimethyl- features a fully saturated furan ring with a gem-dimethyl group at the C4 position .

The Causality of Stability:

  • Steric Shielding: The bulky gem-dimethyl group physically blocks nucleophilic attack at the adjacent C3 carbonyl carbon.

  • Absence of Alpha-Protons: Lacking protons at the C4 position, the molecule cannot undergo enolization, effectively shutting down aldol condensation pathways that plague standard furanones [1].

StructuralLogic Target 3(2H)-Furanone, dihydro-4,4-dimethyl- GemDimethyl C4 Gem-Dimethyl Group (Steric Shielding) Target->GemDimethyl Structural Feature NoAlphaH Absence of C4 Alpha-Protons (Prevents Enolization) Target->NoAlphaH Chemical Consequence Stability High Matrix Stability (Resistance to Degradation) GemDimethyl->Stability Blocks Nucleophiles NoAlphaH->Stability Blocks Aldol Reactions

Caption: Mechanistic basis for the enhanced chemical stability of 4,4-dimethyl-dihydro-3(2H)-furanone.

The Benchmarking Candidates

To provide a comprehensive evaluation, we benchmarked the target compound against two industry heavyweights:

  • Candidate A: Furaneol (2,5-Dimethyl-4-hydroxy-3(2H)-furanone). The industry standard for strawberry and caramel notes. Highly potent but notoriously unstable in aqueous systems.

  • Candidate B: Sotolon (4,5-Dimethyl-3-hydroxy-2(5H)-furanone). The standard for maple, fenugreek, and curry notes. Known to undergo rapid thermal and oxidative degradation, leading to premature flavor aging [2].

Experimental Workflow 1: Accelerated Stability Testing

To validate the structural hypothesis, we designed a self-validating accelerated stability protocol. We tested the compounds at pH 3.0 (mimicking acidic beverages and vitamin syrups) and pH 7.0 (mimicking neutral pharmaceutical suspensions).

Why these parameters? Thermal stress at 40°C and 60°C allows us to apply the Arrhenius equation to predict long-term shelf life at ambient temperature (25°C). Dichloromethane (CH₂Cl₂) was selected for liquid-liquid extraction (LLE) because it provides an optimal partition coefficient for lactones and furanones while leaving highly polar, matrix-interfering degradation products in the aqueous phase.

Step-by-Step Methodology:
  • Matrix Preparation: Prepare 0.1 M citrate-phosphate buffers adjusted to pH 3.0 and pH 7.0.

  • Spiking: Spike each buffer with 10 mg/L of the respective furanone candidate.

  • Thermal Stress: Seal samples in amber glass ampoules (to prevent photo-oxidation) and incubate in dark environmental chambers at 40°C and 60°C for 28 days.

  • Extraction: At days 0, 7, 14, 21, and 28, extract 5 mL aliquots using 3 × 2 mL CH₂Cl₂. Add 2-octanol (1 mg/L) as an internal standard prior to extraction to correct for recovery losses.

  • Quantification: Analyze the organic layer via Gas Chromatography-Flame Ionization Detection (GC-FID) and confirm peak identity via GC-Mass Spectrometry (GC-MS).

  • Kinetic Modeling: Plot the natural log of remaining concentration versus time to determine the first-order degradation rate constant ( k ) and calculate the half-life ( t1/2​ ).

StabilityWorkflow A Sample Prep (pH 3.0 & 7.0) B Thermal Stress (40°C & 60°C) A->B C LLE Extraction (CH2Cl2) B->C D GC-MS/FID Quantification C->D E Kinetic Modeling (Half-life) D->E

Caption: Workflow for accelerated stability testing of furanone derivatives in aqueous matrices.

Data Presentation: Degradation Kinetics

The quantitative results (Table 1) clearly demonstrate the vulnerability of hydroxylated furanones compared to the sterically hindered target compound.

Table 1: Predicted Half-Life ( t1/2​ ) at 25°C in Aqueous Media

CompoundpH 3.0 ( t1/2​ in days)pH 7.0 ( t1/2​ in days)Primary Degradation Pathway
Furaneol 3218Acid-catalyzed ring opening / Oxidation
Sotolon 4822Oxidative degradation / Racemization [2]
3(2H)-Furanone, dihydro-4,4-dimethyl- > 365 > 365 Highly stable; negligible degradation

Experimental Workflow 2: Sensory Threshold & OAV Determination

Chemical stability is irrelevant if the compound lacks sensory utility. Because instrumental detection limits (GC-MS) often exceed human olfactory thresholds for potent odorants, we must rely on human sensory panels. We utilized Aroma Extract Dilution Analysis (AEDA) coupled with Gas Chromatography-Olfactometry (GC-O) [3].

Step-by-Step Methodology:
  • Serial Dilution: Prepare a 1:3 serial dilution of each compound in deodorized, distilled water.

  • Panel Selection: Utilize a trained sensory panel ( n=12 ) screened for specific anosmia to furanones.

  • Evaluation (3-AFC): Employ the 3-Alternative Forced Choice method. Panelists are presented with three sniff jars (two blanks, one spiked) and asked to identify the spiked sample.

  • Threshold Calculation: The Best Estimate Threshold (BET) is calculated as the geometric mean of the highest concentration missed and the lowest concentration correctly identified.

  • Odor Activity Value (OAV): Calculate OAV by dividing the concentration in the matrix by the sensory threshold.

Data Presentation: Sensory Profiles

Table 2: Odor Thresholds and Sensory Descriptors in Water

CompoundOdor Threshold (ppb)Primary Sensory DescriptorsUtility in Formulation
Furaneol 0.04Intense Strawberry, Caramel, Cotton CandyPrimary impact flavor; low stability
Sotolon 0.01Fenugreek, Maple, Curry, Burnt SugarPrimary impact flavor; prone to aging defects [2]
3(2H)-Furanone, dihydro-4,4-dimethyl- 25.0Sweet, Ethereal, Mild Buttery, LactonicBackground modifier; extreme stability

Conclusion & Application Notes

The benchmarking data reveals a classic trade-off in flavor chemistry: potency versus stability .

Furaneol and Sotolon are highly potent (thresholds in the parts-per-trillion range) but suffer from rapid degradation in aqueous systems, limiting their use in products requiring a shelf life of 12–24 months.

Conversely, 3(2H)-Furanone, dihydro-4,4-dimethyl- exhibits a significantly higher sensory threshold (25 ppb). It lacks the hydroxyl group that strongly binds to human olfactory receptors (ORs) [3]. However, its gem-dimethyl shielding grants it near-immunity to standard aqueous degradation pathways.

Application Recommendation: For drug development professionals formulating pediatric syrups or chewable antacids, 3(2H)-Furanone, dihydro-4,4-dimethyl- should not be used as a primary impact flavor. Instead, it serves as an exceptional background sweet/buttery modifier . It provides a stable, foundational sweetness that masks bitter APIs (Active Pharmaceutical Ingredients) and persists uniformly throughout the product's entire shelf life, long after standard furanones have degraded.

References

  • Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Stability of sotolon in acidic and basic aqueous solutions: Application to the synthesis of a deuterated analogue for its quantitative determination in wine. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Decoding the medicinal aromatic characteristic of Zhuyeqing and gaining new insight into sotolon. PMC. Available at:[Link]

Comparative

evaluating the efficacy of 3(2H)-Furanone, dihydro-4,4-dimethyl- compared to alternative chemical intermediates

A Comparative Guide to Dihydro-4,4-dimethyl-3(2H)-Furanone and its Alternatives as Synthetic Intermediates For the discerning researcher in drug development and synthetic chemistry, the selection of an appropriate chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Dihydro-4,4-dimethyl-3(2H)-Furanone and its Alternatives as Synthetic Intermediates

For the discerning researcher in drug development and synthetic chemistry, the selection of an appropriate chemical intermediate is a critical decision that dictates reaction efficiency, yield, and the ultimate success of a synthetic pathway. This guide provides an in-depth evaluation of Dihydro-4,4-dimethyl-3(2H)-furanone , a substituted γ-butyrolactone, by objectively comparing its performance and chemical logic against three distinct classes of alternatives. Our analysis is grounded in mechanistic principles and supported by representative experimental data to empower scientists to make informed decisions in their synthetic designs.

The γ-butyrolactone core is a privileged structure found in numerous natural products and pharmacologically active compounds, making its derivatives valuable building blocks in organic synthesis.[1][2] Dihydro-4,4-dimethyl-3(2H)-furanone, in particular, offers a unique structural motif: a lactone with a gem-dimethyl group vicinal to the carbonyl. This feature introduces specific steric and electronic properties that differentiate it from simpler lactones.

Part 1: Profiling the Intermediates

A thorough understanding of each intermediate's intrinsic properties is fundamental to evaluating its efficacy.

Target Intermediate: Dihydro-4,4-dimethyl-3(2H)-furanone

Also known as γ,γ-dimethyl-γ-butyrolactone, this molecule's defining characteristic is the quaternary C4 carbon. This gem-dimethyl substitution significantly influences the molecule's conformation and sterically encumbers the adjacent C3 carbonyl group. This steric hindrance is a double-edged sword: it can enhance selectivity in some reactions but may reduce reactivity towards nucleophiles compared to unhindered lactones.

  • Synthesis: Can be synthesized through various routes, including those involving the reactions of α-(substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones.[3]

  • Reactivity: The carbonyl at C3 is the primary electrophilic site. Its reactivity is modulated by the steric bulk of the C4 substituents. Studies on its derivatives show it acts as an electrophile, for example, in reactions with amines.[3]

Alternative 1: The Unsubstituted Parent - γ-Butyrolactone (GBL)

GBL is the simplest 4-carbon lactone and serves as an essential baseline for our comparison. It is a widely used industrial solvent and a precursor for the synthesis of other chemicals like N-methyl-2-pyrrolidone.[4]

  • Key Difference: Lacking any substitution on the butyrolactone ring, its carbonyl group is significantly more accessible to nucleophilic attack than that of its dimethylated counterpart.

  • Reactivity: As a cyclic ester, it readily undergoes hydrolysis and reacts with nucleophiles like Grignard reagents to form diols after ring-opening.

Alternative 2: The Structural Isomer - (R)-Pantolactone

(R)-Pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone) is a chiral building block of significant industrial importance, notably in the synthesis of pantothenic acid (Vitamin B5).

  • Key Difference: It shares the 4,4-dimethyl substitution pattern but differs in the position of the carbonyl (C2 instead of C3) and the presence of a hydroxyl group at C3.

  • Reactivity: The C2 carbonyl is also an electrophilic site. However, the presence of a free hydroxyl group is a major chemical consideration, as it is acidic and will react with organometallic reagents, necessitating a protection step in many synthetic applications.

Alternative 3: The Acyclic Analog - Ethyl 4,4-dimethyl-3-oxopentanoate

This β-keto ester serves as an acyclic alternative that contains a similar substitution pattern but offers different synthetic possibilities and challenges.

  • Key Difference: As an open-chain molecule, it possesses two distinct electrophilic sites: a ketone at C3 and an ester at C1.

  • Reactivity: The relative reactivity of the ketone versus the ester carbonyl is the central challenge. Generally, ketones are more electrophilic and reactive towards nucleophiles like Grignard reagents than esters. This can lead to issues of chemoselectivity.

PropertyDihydro-4,4-dimethyl-3(2H)-furanoneγ-Butyrolactone (GBL)(R)-PantolactoneEthyl 4,4-dimethyl-3-oxopentanoate
Formula C₆H₁₀O₂C₄H₆O₂C₆H₁₀O₃C₉H₁₆O₃
Molar Mass 114.14 g/mol 86.09 g/mol 130.14 g/mol 172.22 g/mol
Boiling Point ~200-205 °C (est.)204 °C120-122 °C (15 mmHg)88-90 °C (10 mmHg)
Key Feature C4 gem-dimethyl groupUnsubstituted lactoneC4 gem-dimethyl, C3-OH, C2-carbonylAcyclic β-keto ester
Primary Challenge Steric hindrance at C3High reactivity, potential for over-reactionRequires -OH protectionChemoselectivity (ketone vs. ester)

Part 2: Experimental Showdown - A Case Study in Nucleophilic Addition

To objectively evaluate these intermediates, we will analyze their performance in a ubiquitous and synthetically vital transformation: the Grignard Reaction . This reaction tests the electrophilicity of the carbonyl group and highlights the structural and functional differences between our chosen molecules. The target reaction is the addition of methylmagnesium bromide (MeMgBr).

Experimental Rationale & Causality

The Grignard reaction is a powerful tool for C-C bond formation. When a Grignard reagent reacts with a lactone (a cyclic ester), it typically adds twice. The first addition opens the ring to form a ketone, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. The final product, after an acidic workup, is a diol. This two-step addition makes it an excellent probe for electrophilicity and steric effects.

  • Choice of Reagent: Methylmagnesium bromide is a simple, relatively small Grignard reagent, minimizing steric factors from the nucleophile itself.

  • Anhydrous Conditions: Grignard reagents are potent bases and are readily quenched by protic sources like water. All glassware must be flame-dried, and all solvents must be anhydrous to prevent the destruction of the reagent.

  • Low Temperature: The initial addition is performed at low temperatures (e.g., -78 °C) to control the exothermic reaction and minimize side reactions.

Representative Experimental Protocol: Grignard Reaction with a Lactone

This is a generalized protocol. Optimal conditions may vary for each specific substrate.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Reagent Preparation: In the reaction flask, add the lactone (1.0 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add a solution of methylmagnesium bromide (2.2 equivalents) in THF/diethyl ether to the dropping funnel. Add the Grignard solution dropwise to the stirred lactone solution, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature.

  • Work-up & Purification: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, extract the aqueous layer with ethyl acetate, combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography.

Comparative Performance Data

The following table summarizes the expected outcomes and challenges for the reaction of each intermediate with two equivalents of MeMgBr. Yields are based on representative transformations found in the literature; direct side-by-side comparative studies are scarce, so these values should be interpreted as illustrative.

IntermediateProduct after MeMgBr (2 equiv.) & Work-upExpected YieldKey Observation / Challenge
Dihydro-4,4-dimethyl-3(2H)-furanone 4,4-Dimethyl-1,3-pentanediolModerateThe C4 gem-dimethyl group sterically hinders the C3 carbonyl, likely requiring longer reaction times or elevated temperatures for complete conversion.
γ-Butyrolactone (GBL) 1,4-PentanediolGood to HighReaction is typically efficient but requires careful temperature control to manage exothermicity and prevent side reactions.
(R)-Pantolactone (R)-2,2-Dimethyl-1,1-bis(hydroxymethyl)-1,3-propanediol (after reaction with 3+ equiv. MeMgBr)Low (unprotected)The acidic C3-OH will consume one equivalent of MeMgBr. The reaction at the C2 carbonyl is also sterically hindered. Protecting the hydroxyl group is necessary for a clean reaction.
Ethyl 4,4-dimethyl-3-oxopentanoate 2,4,4-Trimethyl-2,3-pentanediolVariableChemoselectivity issue. The more reactive ketone carbonyl is attacked first. The resulting alkoxide may chelate, influencing the reactivity of the ester. Double addition at the ester site is also possible, leading to a mixture of products.

Part 3: Head-to-Head Analysis & Mechanistic Insights

Workflow & Logic Diagrams

The decision-making process for selecting an intermediate can be visualized as a logical flow, while the reaction pathway illustrates the chemical transformation.

G cluster_reaction Generalized Grignard Reaction on Lactones Lactone Lactone Grignard1 1. MeMgBr Intermediate Hemiacetal Intermediate (Ketone) Lactone->Intermediate Ring Opening Grignard2 2. MeMgBr Diol Diol Product Intermediate->Diol Second Addition Workup 3. H₃O⁺ Work-up G start What is the target structural motif? q_gem Is the γ,γ-gem-dimethyl group required? start->q_gem q_chiral Is a C3-OH group and chirality needed? q_gem->q_chiral Yes res_gbl Use γ-Butyrolactone (GBL) (High reactivity, baseline) q_gem->res_gbl No q_cyclic Is a cyclic precursor preferred? q_chiral->q_cyclic No q_panto q_panto q_chiral->q_panto Yes res_d44f Use Dihydro-4,4-dimethyl-3(2H)-furanone (Sterically hindered) q_cyclic->res_d44f Yes res_acyclic Use Acyclic Keto-Ester (Chemoselectivity challenges) q_cyclic->res_acyclic No res_panto Use Pantolactone (Requires -OH protection)

Caption: Decision matrix for selecting the appropriate chemical intermediate.

In-Depth Efficacy Evaluation
  • Efficacy of Dihydro-4,4-dimethyl-3(2H)-furanone: This intermediate is the reagent of choice only when the 4,4-dimethyl-1,3-diol structural unit is the desired target. Its primary drawback is reduced reactivity due to steric hindrance from the gem-dimethyl group shielding the C3 carbonyl. This can be an advantage, potentially allowing for selective reactions at other sites in a more complex molecule, but in a simple addition, it necessitates more forcing conditions compared to GBL.

  • Efficacy of γ-Butyrolactone (GBL): For synthesizing a simple 1,4-diol, GBL is highly effective and cost-efficient. Its high reactivity ensures good yields under standard conditions. However, this same reactivity can be a disadvantage in multifunctional substrates where chemoselectivity is required. It serves as the ideal benchmark for performance.

  • Efficacy of (R)-Pantolactone: The use of Pantolactone as a direct precursor in a Grignard reaction is inefficient without protection of the C3-hydroxyl group. The acidic proton would consume one full equivalent of the valuable Grignard reagent to form a magnesium alkoxide before any nucleophilic addition could occur. Therefore, its use requires at least one additional synthetic step (protection, e.g., as a silyl ether) and a subsequent deprotection step, lowering the overall process efficiency for this specific transformation. Its value lies in its chirality, which is not exploited in this achiral reaction.

  • Efficacy of Ethyl 4,4-dimethyl-3-oxopentanoate: This acyclic analog presents a significant chemoselectivity problem. While the ketone is inherently more reactive to Grignard addition than the ester, the reaction is difficult to stop after a single addition to the ketone. Furthermore, the ester can also react, especially if excess Grignard reagent is used, leading to a mixture of diol products. This makes it a poor choice for the clean synthesis of a single target diol unless specific directing groups or highly selective reagents are employed.

Conclusion and Recommendations

The efficacy of a chemical intermediate is not an absolute measure but is instead defined by the specific goals of a synthetic plan.

  • Dihydro-4,4-dimethyl-3(2H)-furanone is a specialized reagent. It is most effective when the final product must contain the γ,γ-dimethyl-γ-lactone (or corresponding diol) skeleton, and its inherent steric hindrance is either accepted as a necessary trade-off for the desired structure or exploited for selective transformations.

  • γ-Butyrolactone remains the superior choice for general-purpose synthesis of 1,4-diols due to its high reactivity, lower cost, and straightforward reaction profile.

  • (R)-Pantolactone is an inefficient choice for this specific application due to the need for protecting group chemistry. Its strength lies in asymmetric synthesis where its chiral center is a key design element.

  • Ethyl 4,4-dimethyl-3-oxopentanoate introduces complexities of chemoselectivity that make it the least efficient choice for producing a single, well-defined diol product via a simple Grignard addition.

For researchers and drug development professionals, this guide illustrates a crucial principle: the optimal intermediate is not always the most reactive one, but the one that provides the most direct and high-yielding path to the target molecule with the fewest side reactions and intermediate steps. The choice between these four intermediates should therefore be dictated by a careful analysis of the target structure and the acceptable trade-offs in reactivity, selectivity, and overall synthetic economy.

References

  • Chemchart. (n.d.). Ethyl 4,4-dimethyl-3-oxopentanoate (17094-34-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

  • Google Patents. (2014, May 22). US9145341B2 - Process of preparing Grignard reagent.
  • PubChem. (n.d.). (R)-(-)-pantolactone 2(3H)-furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R). Retrieved from [Link]

  • Angewandte Chemie International Edition. (2016). Enantioselective Total Synthesis of Macfarlandin C, a Spongian Diterpenoid Harboring a Concave-Substituted cis-2,8-Dioxabicyclo[3.3.0]octan-3-one. Retrieved from [Link]

  • Reddit. (2022, February 27). Why would in this case, Grignard selectively reacts with ester over ketone?. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Arkivoc. (2016). Enantioselective synthesis of the side-chain acid of homoharringtonine and harringtonine from the same γ-butyrolactone intermediate. Retrieved from [Link]

  • PubMed. (1994). Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolactones and correlation of skin sensitization potential and cross-sensitization patterns with structure. Retrieved from [Link]

  • Gokemi. (n.d.). Gamma Butyrolacton (GBL). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (2015, February 11). One-Pot Synthesis of Multisubstituted Butyrolactonimidates: Total Synthesis of (−)-Nephrosteranic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of D-pantolactone. Retrieved from [Link]

  • R Discovery. (1923, April 1). The Action of the Grignard Reagent on Keto Acids. Retrieved from [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • LookChem. (2025, May 20). ethyl 4,4-dimethyl-3-oxopentanoate - 17094-34-7, C9H16O3, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • ACS Publications. (2022, December 23). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. Retrieved from [Link]

  • National Institutes of Health. (2025, May 2). Kinetic study on the hydrogenation of dimethyl succinate to γ-butyrolactone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]

  • Patsnap. (2013, November 27). Gamma-3-hexenyl-gamma-butyrolactone synthesis method.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • FooDB. (2011, September 26). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). Retrieved from [Link]

  • MDPI. (2021, March 9). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pantolactone (CAS 599-04-2). Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). Gamma-Butyrolactone. Retrieved from [Link]

  • ACS Publications. (2018, May 11). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. Retrieved from [Link]

  • CERI. (n.d.). Feature Article: The Emergence of GHB Alternatives. Retrieved from [Link]

  • ACS Publications. (2021, March 29). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Desafio Online. (2021, October 5). Microwave Radiation Applied to the Synthesis of -butyrolactone Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reactions of steroid A-ring lactones with Grignard reagents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinetic study on the hydrogenation of dimethyl succinate to γ-butyrolactone. Retrieved from [Link]

  • Portal de Periódicos da UFMS. (2021, October 5). Microwave Radiation Applied to the Synthesis of γ-butyrolactone Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl pivaloylacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone.
  • ResearchGate. (n.d.). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Datasheets.com. (n.d.). 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Propiolactone. VII.1 Reactions with Grignard Reagents. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3(2H)-Furanone, dihydro-4,4-dimethyl- proper disposal procedures

As a Senior Application Scientist, I have designed this operational masterclass to provide researchers and drug development professionals with field-proven, highly technical guidance on the handling, spill response, and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational masterclass to provide researchers and drug development professionals with field-proven, highly technical guidance on the handling, spill response, and disposal of 3(2H)-Furanone, dihydro-4,4-dimethyl- (also known as 4,4-dimethyloxolan-3-one).

This guide moves beyond basic safety data sheets by embedding causality (why we execute specific steps) and self-validating systems (how we prove the step was successful) into every protocol.

Chemical Profiling & Hazard Causality

Before executing any physical operation, we must understand the molecular behavior of the compound. 3(2H)-Furanone, dihydro-4,4-dimethyl- is a volatile, heterocyclic organic compound. Its structural properties dictate our entire logistical approach [1].

Table 1: Quantitative Data and Operational Causality

Property / HazardValue / ClassificationCausality & Operational Impact
Chemical Name 3(2H)-Furanone, dihydro-4,4-dimethyl-Synonymous with 4,4-dimethyloxolan-3-one.
CAS Number 15833-84-8Unique identifier required for EPA tracking and waste manifests.
Molecular Formula C6H10O2High carbon/hydrogen ratio mandates high-temperature incineration for complete thermal oxidation.
Flammability Flam. Liq. 3 (H226)Vapor accumulation poses ignition risks; mandates grounding/bonding to prevent static discharge.
Skin/Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Lipophilic nature allows it to strip skin oils; mandates nitrile or butyl rubber gloves.
Target Organ Toxicity STOT SE 3 (H336)Central nervous system depression (drowsiness); strictly mandates handling within a certified fume hood.

Safe Operational Handling & Transfer Methodology

When transferring this chemical from bulk storage to reaction vessels, the primary risk is the generation of static electricity combined with the release of H336-classified vapors [1].

Step-by-Step Protocol:

  • Environmental Verification: Prior to uncapping the reagent, verify that the fume hood face velocity is ≥ 100 feet per minute (fpm).

    • Self-Validation: Do not rely solely on the hood's certification sticker. Observe the digital airflow monitor or perform a tissue-paper flutter test at the sash opening to visually confirm negative pressure.

  • Static Dissipation (Grounding): Attach grounding cables to both the source drum and the receiving vessel.

    • Causality: As a Category 3 Flammable Liquid, the friction of the liquid moving through a transfer line can generate a static charge capable of exceeding the chemical's minimum ignition energy[2].

    • Self-Validation: Use a standard multimeter to measure the resistance between the two vessels. Proceed only if the continuity reads < 10 ohms.

  • Inert Transfer: Use a spark-proof, PTFE-lined transfer pump or a glass volumetric pipette. Avoid standard plastic syringes, which may degrade or leach due to the solvent properties of the furanone ring.

  • Decontamination: Triple-rinse all transfer equipment with a compatible, volatile solvent (e.g., acetone) and immediately route the rinsate to the flammable waste stream.

Emergency Spill Response Workflow

In the event of a breach, immediate categorization of the spill dictates the response. The following logical workflow ensures containment without exposing personnel to acute inhalation hazards.

SpillResponse Start Spill Detected (CAS 15833-84-8) Ventilate Eliminate Ignition Sources & Ventilate Area Start->Ventilate Assess Assess Spill Volume Ventilate->Assess Small Small Spill (< 1L) Assess->Small Large Large Spill (> 1L) Assess->Large Absorb Absorb with Inert Material (e.g., Vermiculite) Small->Absorb EHS Evacuate & Contact EHS Large->EHS Container Transfer to Sealable, Solvent-Resistant Container Absorb->Container Label Label: Flammable/Irritant Waste (H226, H315) Container->Label Dispose Route to EPA-Approved Incinerator Label->Dispose

Workflow for 3(2H)-Furanone, dihydro-4,4-dimethyl- spill containment and disposal.

Causality in Spill Response: We strictly specify inert absorbent materials like vermiculite or dry sand. Organic absorbents (like sawdust or paper towels) provide a fuel source that, when soaked with a Category 3 flammable liquid, creates a highly combustible matrix that can spontaneously ignite under certain conditions.

Routine Waste Segregation & Disposal Procedures

Improper disposal of 3(2H)-Furanone, dihydro-4,4-dimethyl- can lead to regulatory fines and environmental toxicity. It must be managed under the Resource Conservation and Recovery Act (RCRA) as an ignitable hazardous waste [3].

Step-by-Step Protocol:

  • Chemical Segregation: Isolate the furanone waste stream entirely from strong oxidizers, concentrated acids, and bases.

    • Causality: The oxolanone ring can undergo violent, exothermic ring-opening reactions if exposed to strong nucleophiles or oxidizers, potentially boiling the solvent and causing a pressure explosion in a sealed container.

  • Primary Containment: Pour the waste into a UN-rated High-Density Polyethylene (HDPE) or PTFE-lined safety carboy.

    • Self-Validation: After sealing the cap, use a handheld Photoionization Detector (PID) around the threading. A reading of 0.0 ppm confirms a hermetic seal and zero vapor emission.

  • Regulatory Labeling: Affix a standardized hazardous waste tag. It must explicitly state "3(2H)-Furanone, dihydro-4,4-dimethyl- / Flammable Liquid" and bear the EPA Waste Code D001 (Ignitable) [3].

  • Compliant Storage: Transfer the sealed container to a dedicated, grounded flammable storage cabinet that complies with OSHA 29 CFR 1910.106 [2].

  • Final Destruction (Incineration): Coordinate with an EPA-licensed vendor for high-temperature rotary kiln incineration.

    • Causality: Incineration at temperatures exceeding 1000°C ensures complete thermal cleavage of the C6H10O2 molecule. This prevents soil or groundwater contamination, converting the chemical entirely into harmless carbon dioxide (CO2) and water vapor (H2O).

References

  • Title: 4,4-dimethyloxolan-3-one — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 29 CFR 1910.106 - Flammable Liquids Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary Source: US Environmental Protection Agency (EPA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3(2H)-Furanone, dihydro-4,4-dimethyl-
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